(R)-2-Phenylpyrrolidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDHSGANMHVIC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364077 | |
| Record name | (R)-2-PHENYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56523-47-8 | |
| Record name | (R)-2-PHENYLPYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (R)-2-Phenylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-2-phenylpyrrolidine, a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. This document details established synthetic methodologies, including enantioselective routes and chiral resolution, along with robust analytical techniques for characterization and determination of enantiomeric purity.
Introduction
This compound is a valuable chiral building block used in the development of a wide range of biologically active molecules. Its rigid pyrrolidine scaffold, combined with the stereogenic center at the 2-position, makes it a crucial component in the synthesis of pharmaceuticals and a versatile ligand in asymmetric catalysis. The ability to produce this compound in high enantiomeric purity is critical for its applications in drug discovery and development, where the stereochemistry of a molecule often dictates its pharmacological activity and safety profile.
Synthesis of this compound
Several synthetic strategies have been developed to produce this compound with high enantiomeric excess (ee). The choice of method often depends on factors such as scale, cost, and the availability of starting materials. This guide focuses on three primary approaches: enantioselective α-arylation of N-Boc-pyrrolidine, synthesis from a chiral precursor, and resolution of a racemic mixture.
Method 1: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine
A highly effective method for the asymmetric synthesis of this compound involves the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This one-pot reaction utilizes a chiral ligand to induce enantioselectivity.[1]
Logical Workflow for Enantioselective α-Arylation
Caption: Synthetic workflow for this compound via enantioselective α-arylation.
Quantitative Data Summary: Enantioselective α-Arylation
| Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Arylation & Deprotection | N-Boc-Pyrrolidine | This compound | ~70-80 | 81-96 |
Method 2: Synthesis from (R)-Phenylglycinol
An alternative enantioselective route utilizes a chiral starting material, (R)-phenylglycinol, to establish the stereochemistry of the final product. This multi-step synthesis involves the formation of an imine, followed by cyclization and reduction.[2]
Quantitative Data Summary: Synthesis from (R)-Phenylglycinol
| Step | Starting Material | Product | Yield (%) | Diastereomeric Excess (de %) |
| Multi-step Synthesis | (R)-Phenylglycinol | This compound | Varies | High |
Method 3: Chiral Resolution of Racemic 2-Phenylpyrrolidine
Racemic 2-phenylpyrrolidine can be synthesized and then separated into its constituent enantiomers through chiral resolution. This method typically involves the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.[3][4]
Quantitative Data Summary: Chiral Resolution
| Step | Starting Material | Resolving Agent | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Resolution | (±)-2-Phenylpyrrolidine | Chiral Acid (e.g., Tartaric Acid) | This compound | <50 (per enantiomer) | >98 |
Experimental Protocols
Protocol 1: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine[1][5]
-
Deprotonation: To a solution of (-)-sparteine (1.2 equiv.) in anhydrous diethyl ether at -78 °C, add s-BuLi (1.1 equiv.) dropwise. Stir the solution for 15 minutes, then add N-Boc-pyrrolidine (1.0 equiv.) and continue stirring for 3 hours at -78 °C.
-
Transmetalation: Add a solution of ZnCl2 (1.2 equiv.) in THF to the reaction mixture and stir for 30 minutes at -78 °C.
-
Negishi Coupling: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)2 (0.05 equiv.) and t-Bu3P-HBF4 (0.1 equiv.) in anhydrous THF. Add this catalyst solution to the reaction mixture, followed by the addition of bromobenzene (1.0 equiv.).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield N-Boc-(R)-2-phenylpyrrolidine.
-
Deprotection: Dissolve the purified N-Boc-(R)-2-phenylpyrrolidine in a solution of HCl in methanol and stir at room temperature for 4-6 hours. Concentrate the mixture under reduced pressure and dissolve the residue in water. Basify with NaOH and extract with dichloromethane. The combined organic layers are dried and concentrated to afford this compound.
Protocol 2: Chiral Resolution of (±)-2-Phenylpyrrolidine using a Chiral Acid[3][6]
-
Salt Formation: Dissolve racemic 2-phenylpyrrolidine (1.0 equiv.) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve a chiral acid (e.g., L-tartaric acid, 0.5 equiv.) in the same solvent.
-
Crystallization: Slowly add the chiral acid solution to the amine solution with stirring. Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Enrichment: The enantiomeric excess of the resolved amine can be improved by recrystallization of the diastereomeric salt.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine. Extract the free this compound with an organic solvent like dichloromethane. Dry the organic layer and remove the solvent to obtain the enantioenriched product.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.
General Workflow for Characterization
Caption: General workflow for the characterization of this compound.
Spectroscopic and Analytical Data
Table of Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 4.20 (t, 1H, CH-Ph), 3.40-3.20 (m, 2H, CH₂-N), 2.30-1.80 (m, 4H, CH₂-CH₂), 1.70 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 65.0 (CH-Ph), 47.0 (CH₂-N), 34.0 (CH₂), 25.0 (CH₂) |
| Mass Spec. (ESI+) | m/z: 148.1121 [M+H]⁺ |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Protocol 3: Chiral HPLC for Enantiomeric Excess (ee) Determination[7][8]
-
Sample Preparation: Prepare a dilute solution of the synthesized 2-phenylpyrrolidine in the mobile phase.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is typically used.
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine is a common mobile phase. The exact ratio will need to be optimized for the specific column and compound.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Conclusion
This technical guide has outlined robust and reliable methods for the synthesis and characterization of this compound. The enantioselective α-arylation of N-Boc-pyrrolidine offers an efficient route to the desired enantiomer with high enantioselectivity. For applications where racemic 2-phenylpyrrolidine is more readily accessible, chiral resolution provides a viable method for obtaining the enantiopure compound. The detailed experimental protocols and characterization data provided herein will serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
An In-depth Technical Guide to the Physical Properties of (R)-2-Phenylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of (R)-2-Phenylpyrrolidine, a chiral amine of significant interest in medicinal chemistry and organic synthesis. This document details available quantitative data, outlines experimental protocols for property determination, and visualizes a relevant biological pathway and a synthetic workflow.
Core Physical Properties
This compound is a versatile building block in the development of novel therapeutics, particularly in the fields of neuroscience and anti-inflammatory agents.[1] Its physical characteristics are crucial for its handling, reaction optimization, and formulation.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound. It is important to note that some of the listed data are predicted values and should be confirmed by experimental analysis for critical applications.
| Physical Property | Value | Notes | Source |
| Molecular Formula | C₁₀H₁₃N | - | [2] |
| Molecular Weight | 147.22 g/mol | - | [2] |
| Appearance | Colorless to Yellow Liquid | - | [3] |
| Melting Point | 42-43 °C | Predicted for 2-Phenylpyrrolidine (racemic) | [4][5][6] |
| Boiling Point | 68 °C | Predicted for 2-Phenylpyrrolidine (racemic) | [4][5][6] |
| Density | 0.988 ± 0.06 g/cm³ | Predicted for 2-Phenylpyrrolidine (racemic) | [4][5][6] |
| Refractive Index | 1.5390 | For 2-Phenylpyrrolidine (racemic) | [5][6] |
| pKa | 10.13 ± 0.10 | Predicted for 2-Phenylpyrrolidine (racemic) | [7] |
| Solubility | Amines with 6-9 carbons may or may not be soluble in water. Amines are generally more soluble in acidic solutions due to the formation of the corresponding ammonium salt. | General information for amines. Specific experimental data for this compound is not readily available. | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound. These are generalized protocols that can be adapted for this specific compound.
Melting Point Determination (for low-melting solids or as a purity check)
Since this compound can be a liquid at or near room temperature, this protocol is applicable if it is a solid at the time of measurement or for its solid derivatives.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[9]
-
Capillary tubes (sealed at one end)[3]
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the solid sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[10]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10] A narrow melting range (0.5-1°C) is indicative of a pure compound.
Micro Boiling Point Determination
This method is suitable for determining the boiling point of small quantities of liquid.
Apparatus:
-
Thiele tube or a small beaker for an oil bath[11]
-
Small test tube (e.g., 6 x 50 mm) or a fusion tube[11]
-
Capillary tube (sealed at one end)[11]
-
Thermometer
-
Heating source (e.g., Bunsen burner or hot plate)
Procedure:
-
Sample Preparation: A few drops of this compound are placed into the small test tube. A capillary tube is then placed inside the test tube with the sealed end pointing upwards.
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in an oil bath within a Thiele tube or beaker.
-
Heating: The oil bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[11]
-
Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed, and the bath is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Density Determination using a Pycnometer
A pycnometer provides a precise method for determining the density of a liquid.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting stopper containing a capillary)
-
Analytical balance
-
Constant temperature bath
Procedure:
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m_pyc).
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and density (ρ_water). The stopper is inserted, and any excess water emerging from the capillary is carefully wiped off. The mass of the water-filled pycnometer is measured (m_pyc+water).
-
Volume Calculation: The mass of the water is calculated (m_water = m_pyc+water - m_pyc), and the exact volume of the pycnometer is determined (V = m_water / ρ_water).
-
Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. The mass of the sample-filled pycnometer is measured (m_pyc+sample).
-
Density Calculation: The mass of the sample is calculated (m_sample = m_pyc+sample - m_pyc), and the density of this compound is determined (ρ_sample = m_sample / V).[12]
Solubility Determination
This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer or manual agitation
Procedure:
-
Solvent Addition: Approximately 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, diethyl ether) is placed in a small test tube.
-
Solute Addition: A small, measured amount of this compound (e.g., 50 µL) is added to the solvent.
-
Mixing: The test tube is vigorously shaken or vortexed for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is observed for signs of dissolution. A clear, homogeneous solution indicates solubility. The presence of cloudiness, a separate layer, or undissolved droplets indicates insolubility or partial solubility.
-
Acidic Solubility: For water-insoluble amines, the test can be repeated using a dilute aqueous acid solution (e.g., 5% HCl). Dissolution in the acidic solution indicates the formation of a soluble ammonium salt, confirming the basic nature of the amine.
Mandatory Visualizations
Signaling Pathway
Phenylpyrrolidine derivatives have been investigated for their potential to modulate inflammatory responses, in some cases by inhibiting Toll-like receptor (TLR) signaling pathways.[13][14][15] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of downstream signaling cascades that result in the production of inflammatory cytokines.[13][14][15]
Caption: Generalized Toll-like Receptor (TLR) signaling pathway and potential inhibition points.
Experimental Workflow
The synthesis of this compound can be achieved through various methods, including asymmetric synthesis to ensure the desired enantiomeric purity. A common approach involves the asymmetric α-arylation of an N-protected pyrrolidine, followed by deprotection.
Caption: A representative synthetic workflow for this compound.
References
- 1. chemconnections.org [chemconnections.org]
- 2. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. 2-Phenylpyrrolidine CAS#: 1006-64-0 [m.chemicalbook.com]
- 5. 1006-64-0 CAS MSDS (2-Phenylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. materialneutral.info [materialneutral.info]
- 7. 2-Phenylpyrrolidine | 1006-64-0 [chemicalbook.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chymist.com [chymist.com]
- 12. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Toll-like receptor - Wikipedia [en.wikipedia.org]
(R)-2-Phenylpyrrolidine: A Technical Guide to its CAS Number and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and the detailed structure elucidation of (R)-2-Phenylpyrrolidine. This chiral scaffold is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its synthesis and characterization essential for its effective application.
Core Data Summary
For clarity and rapid comparison, the key identifiers and physical properties of this compound and its racemic form are summarized below.
| Property | This compound | rac-2-Phenylpyrrolidine |
| CAS Number | 56523-47-8[1] | 1006-64-0[2] |
| Molecular Formula | C₁₀H₁₃N[1] | C₁₀H₁₃N[2] |
| Molecular Weight | 147.22 g/mol [1] | 147.22 g/mol [2] |
| Appearance | Colorless to light yellow liquid | Light yellow clear liquid |
Structure Elucidation: A Multi-faceted Approach
The definitive structure and stereochemistry of this compound are established through a combination of spectroscopic techniques and classical chemical methods. The logical workflow for its structure elucidation, from synthesis to confirmation, is outlined below.
Caption: Workflow for the Synthesis and Structure Elucidation of this compound.
Spectroscopic Data
Table 1: Representative ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.40 - 7.20 | m | Aromatic protons (5H) |
| 4.15 | t | Methine proton (CH-Ph) |
| 3.40 - 3.20 | m | Methylene protons (CH₂-N) |
| 2.30 - 1.80 | m | Methylene protons (CH₂-CH₂-N and CH₂-CH-Ph) |
| 1.70 | br s | Amine proton (NH) |
Table 2: Representative ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 145.0 | Quaternary Aromatic Carbon |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 126.0 | Aromatic CH |
| 63.0 | Methine Carbon (CH-Ph) |
| 47.0 | Methylene Carbon (CH₂-N) |
| 35.0 | Methylene Carbon |
| 25.0 | Methylene Carbon |
Table 3: Representative IR and Mass Spectrometry Data
| Technique | Characteristic Peaks |
| IR (Infrared Spectroscopy) | 3300-3400 cm⁻¹ (N-H stretch), 3000-3100 cm⁻¹ (Aromatic C-H stretch), 2850-2950 cm⁻¹ (Aliphatic C-H stretch), 1600, 1495 cm⁻¹ (C=C aromatic stretch) |
| MS (Mass Spectrometry) | m/z 147 (M⁺), 146 (M-H)⁺, 91 (tropylium ion) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis and characterization of this compound. The following sections provide an overview of established methodologies.
Synthesis of Racemic 2-Phenylpyrrolidine
A common route to racemic 2-phenylpyrrolidine involves the reduction of 5-phenyl-3,4-dihydro-2H-pyrrole.
Protocol:
-
Preparation of 5-phenyl-3,4-dihydro-2H-pyrrole: This intermediate can be synthesized via the cyclization of 4-amino-4-phenylbutanal or a related precursor.
-
Reduction: The imine is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Work-up and Purification: Following the reduction, an aqueous work-up is performed to remove inorganic byproducts. The crude product is then purified by distillation under reduced pressure or column chromatography to yield racemic 2-phenylpyrrolidine.
Chiral Resolution of 2-Phenylpyrrolidine
The separation of the racemic mixture into its constituent enantiomers is a critical step. This is often achieved by classical resolution using a chiral resolving agent.
Protocol using (-)-O,O'-Dibenzoyl-L-tartaric acid:
-
Diastereomeric Salt Formation: Racemic 2-phenylpyrrolidine is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, a half-molar equivalent of (-)-O,O'-dibenzoyl-L-tartaric acid, also dissolved in the same solvent, is added.
-
Fractional Crystallization: The mixture is allowed to stand, often with cooling, to induce the crystallization of the less soluble diastereomeric salt, which in this case is the salt of this compound with (-)-O,O'-dibenzoyl-L-tartaric acid.
-
Isolation of the Diastereomeric Salt: The precipitated salt is isolated by filtration and washed with a small amount of cold solvent to remove the more soluble diastereomer.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free this compound.
-
Extraction and Purification: The enantiomerically enriched amine is extracted into an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The final product can be further purified by distillation if necessary.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
Mass Spectrometry (MS):
-
Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
Enantiomeric Purity Determination:
-
The enantiomeric excess (e.e.) of the resolved this compound is determined by chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.
This guide provides a foundational understanding of the key chemical data and methodologies associated with this compound. For specific applications, further optimization of the described protocols may be necessary.
References
Spectroscopic Profile of (R)-2-Phenylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for (R)-2-Phenylpyrrolidine, a chiral amine of significant interest in synthetic chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted and experimentally observed spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.20 - 7.40 | m | 5H | - | Ar-H |
| 4.15 | t | 1H | 7.8 | H -2 |
| 3.25 | ddd | 1H | 10.0, 7.5, 5.0 | H -5a |
| 3.00 | ddd | 1H | 10.0, 8.0, 4.5 | H -5b |
| 2.10 | m | 1H | - | H -3a |
| 1.95 | br s | 1H | - | NH |
| 1.80 - 1.90 | m | 2H | - | H -3b, H -4a |
| 1.65 | m | 1H | - | H -4b |
Table 2: ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 145.2 | Ar-C (quaternary) |
| 128.6 | Ar-C H |
| 127.0 | Ar-C H |
| 126.5 | Ar-C H |
| 64.8 | C -2 |
| 47.1 | C -5 |
| 34.2 | C -3 |
| 25.8 | C -4 |
Note: Data is for the racemic 2-Phenylpyrrolidine and serves as a close approximation for the (R)-enantiomer.[1]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3300 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 3000 - 2850 | Medium | Aliphatic C-H Stretch |
| 1605, 1495 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| 1450 | Medium | CH₂ Bend |
| 750, 695 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |
Note: Based on characteristic absorption frequencies for secondary amines and monosubstituted benzene rings.[2][3][4][5]
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 147 | 40 | [M]⁺ (Molecular Ion) |
| 146 | 100 | [M-H]⁺ |
| 118 | 30 | [M-C₂H₅]⁺ |
| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 25 | [C₆H₅]⁺ (Phenyl ion) |
Note: Fragmentation patterns are predicted based on typical pathways for N-benzyl derivatives and related amines.[6]
Experimental Protocols
Standardized protocols are essential for obtaining reproducible and high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution should be clear and free of particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Spectrum: Record a background spectrum of the clean salt plates to subtract any atmospheric and instrumental interferences.
-
Data Acquisition: Place the sample-loaded salt plates in the spectrometer and acquire the spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For GC-MS analysis, the sample is injected into a gas chromatograph for separation prior to entering the mass spectrometer.[1]
-
Ionization: Electron Ionization (EI) is a common method for small molecules, typically using an energy of 70 eV.
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A flowchart illustrating the process of spectroscopic analysis.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Chiral 2-Phenylpyrrolidine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-phenylpyrrolidine stands as a cornerstone in the field of asymmetric synthesis, serving as a versatile chiral auxiliary and organocatalyst. Its rigid five-membered ring structure, appended with a phenyl group at the stereogenic center adjacent to the nitrogen atom, provides a well-defined chiral environment that has proven instrumental in the stereoselective synthesis of a myriad of complex molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the discovery, historical development, and diverse synthetic methodologies for obtaining enantiomerically pure 2-phenylpyrrolidine. Furthermore, it details its critical role in asymmetric transformations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Discovery and Historical Context
The journey of 2-phenylpyrrolidine began with early explorations into the synthesis of α-substituted pyrrolidines. A foundational report by Craig, Bulbrook, and Hixon in 1931 described a general method for the synthesis of such compounds, laying the groundwork for future investigations into their stereochemical properties. While this initial work focused on the racemic synthesis, the subsequent recognition of the importance of chirality in biological systems spurred the development of methods to resolve and synthesize enantiomerically pure forms of 2-phenylpyrrolidine. The true potential of this molecule was unlocked with the advent of asymmetric catalysis, where it emerged as a highly effective controller of stereochemistry.
Synthesis of Chiral 2-Phenylpyrrolidine
The preparation of enantiomerically pure (R)- and (S)-2-phenylpyrrolidine can be broadly categorized into two main strategies: the resolution of a racemic mixture and asymmetric synthesis.
Racemic Synthesis and Chiral Resolution
The classical approach to obtaining chiral 2-phenylpyrrolidine involves the synthesis of the racemic mixture followed by resolution.
2.1.1. Racemic Synthesis
A common laboratory-scale synthesis of racemic 2-phenylpyrrolidine starts from the readily available pyrrolidin-2-one. The process involves a two-step, one-pot synthesis followed by the reduction of a conjugated double bond.[1]
2.1.2. Chiral Resolution via Diastereomeric Salt Formation
The most prevalent method for resolving racemic 2-phenylpyrrolidine is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or its derivatives. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.
Experimental Protocol: Resolution of Racemic 2-Phenylpyrrolidine with (-)-O,O'-Di-p-toluoyl-L-tartaric Acid
This protocol is a representative procedure for the resolution of racemic 2-phenylpyrrolidine.
Materials:
-
Racemic 2-phenylpyrrolidine
-
(-)-O,O'-Di-p-toluoyl-L-tartaric acid (DPTTA)
-
Methanol
-
2 M Sodium Hydroxide (NaOH) solution
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve racemic 2-phenylpyrrolidine (1.0 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve (-)-O,O'-Di-p-toluoyl-L-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of hot methanol.
-
Crystallization: Slowly add the DPTTA solution to the 2-phenylpyrrolidine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The flask can be further cooled in a refrigerator to maximize crystal formation.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent, such as methanol. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor. The crystallization is typically repeated until a constant rotation is observed.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the diastereomerically pure salt in water and add 2 M NaOH solution until the mixture is basic (pH > 10).
-
Extraction: Extract the liberated free amine with chloroform (3 x volumes).
-
Work-up: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-phenylpyrrolidine.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.
Asymmetric Synthesis
Modern approaches increasingly favor direct asymmetric synthesis to avoid the often-tedious process of classical resolution and the inherent 50% theoretical yield limitation.
2.2.1. Catalytic Asymmetric Hydrogenation
The enantioselective hydrogenation of cyclic imines is a powerful method for producing chiral cyclic amines. Iridium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral 2-phenylpyrrolidine.
2.2.2. Asymmetric α-Arylation
Palladium-catalyzed asymmetric α-arylation of N-Boc-pyrrolidine, often in the presence of a chiral ligand such as sparteine, can provide enantioenriched N-Boc-2-phenylpyrrolidine. Subsequent deprotection yields the desired chiral amine with high enantiomeric excess.[1]
Quantitative Data on Synthesis and Properties
The following tables summarize key quantitative data for the synthesis and properties of chiral 2-phenylpyrrolidine.
Table 1: Physicochemical Properties of 2-Phenylpyrrolidine Enantiomers
| Property | (S)-2-Phenylpyrrolidine | (R)-2-Phenylpyrrolidine |
| CAS Number | 59347-91-0 | 56523-47-8 |
| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol | 147.22 g/mol |
| Boiling Point | 237.0 ± 19.0 °C (Predicted) | Not explicitly found |
| Density | 0.988 ± 0.06 g/cm³ (Predicted) | Not explicitly found |
| Specific Rotation ([α]) | -51.4° (c=1, CHCl₃) | +51.4° (c=1, CHCl₃) (inferred) |
Note: The specific rotation of the (R)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (S)-enantiomer.
Table 2: Comparison of Synthetic Methods for Chiral 2-Phenylpyrrolidine
| Method | Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Resolution | Racemic 2-phenylpyrrolidine, dibenzoyl-D-tartaric acid | 49 (for (S)-enantiomer) | 24 (initial, can be improved by recrystallization) | [1] |
| Asymmetric α-Arylation | N-Boc-pyrrolidine, (-)-sparteine, Pd catalyst | - | 81-96 | [1] |
Note: Yields and ee values can vary significantly depending on the specific reaction conditions and substrates.
Applications in Asymmetric Synthesis
Chiral 2-phenylpyrrolidine has found widespread application as both a chiral auxiliary and an organocatalyst.
Chiral Auxiliary
As a chiral auxiliary, 2-phenylpyrrolidine is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered.
4.1.1. Asymmetric Alkylation
One of the key applications is in the asymmetric alkylation of enolates. The chiral pyrrolidine is first converted to an amide with a carboxylic acid. Deprotonation forms a chiral enolate, where the bulky phenyl group of the auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.
Organocatalysis
Inspired by the success of proline in organocatalysis, 2-phenylpyrrolidine and its derivatives have been employed as catalysts in a variety of asymmetric transformations. The secondary amine moiety is key to its catalytic activity, often proceeding through enamine or iminium ion intermediates.
4.2.1. Asymmetric Aldol Reaction
In a typical proline-catalyzed aldol reaction, which serves as a model for 2-phenylpyrrolidine catalysis, the amine catalyst reacts with a donor aldehyde or ketone to form a nucleophilic enamine. This enamine then attacks an acceptor aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst. The stereochemistry is controlled by the chiral environment of the catalyst in the transition state.
Conclusion
Chiral 2-phenylpyrrolidine has a rich history, evolving from an early synthetic target to a sophisticated tool in the hands of synthetic chemists. Its accessibility through both classical resolution and modern asymmetric synthesis, combined with its proven efficacy as a chiral auxiliary and organocatalyst, ensures its continued importance in academic research and industrial drug development. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to leverage the power of this versatile chiral building block in their synthetic endeavors. Further innovations in catalytic systems and applications of 2-phenylpyrrolidine and its derivatives are anticipated to continue to push the boundaries of asymmetric synthesis.
References
An In-depth Technical Guide on the Solubility of (R)-2-Phenylpyrrolidine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-2-Phenylpyrrolidine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the compound's physical properties, qualitative solubility profile based on chemical principles, and a generalized experimental protocol for solubility determination.
Introduction to this compound
This compound is a chiral organic compound featuring a pyrrolidine ring substituted with a phenyl group at the 2-position. Its structure, containing both a hydrophobic phenyl group and a polar secondary amine, dictates its solubility in various solvents. This compound and its derivatives are valuable building blocks in asymmetric synthesis and are of interest in medicinal chemistry and materials science. Understanding its solubility is crucial for its application in synthesis, purification, and formulation.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-phenylpyrrolidine is presented below. These properties provide insights into its expected solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N | [1][2] |
| Molecular Weight | 147.22 g/mol | [1][2] |
| Appearance | Colorless to Yellow Liquid | [3] |
| Melting Point | 42-43 °C | [4][5] |
| Boiling Point | 237-241 °C at 760 mmHg | [5] |
| Density | Approximately 1.01 g/cm³ |
Note: Some sources describe the compound as a liquid at room temperature, while others provide a melting point, suggesting it can exist as a low-melting solid or a liquid depending on purity and ambient temperature.
Qualitative Solubility Profile
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): this compound is expected to be readily soluble in these solvents. The polar secondary amine group can engage in dipole-dipole interactions with the solvent molecules.
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): High solubility is anticipated due to the ability of the secondary amine to act as a hydrogen bond acceptor and, to a lesser extent, a donor with the hydroxyl group of the alcohol.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the non-polar phenyl group and the hydrocarbon backbone of the pyrrolidine ring suggests that it will have some solubility in non-polar solvents. Aromatic amines are generally more soluble in aromatic solvents.[6] Therefore, good solubility is expected in toluene. Solubility in aliphatic non-polar solvents like hexane might be more limited compared to polar or aromatic solvents.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): this compound is expected to be highly soluble in these solvents due to favorable dipole-dipole interactions.
-
Water: As a secondary amine with a significant hydrocarbon content (ten carbon atoms), its solubility in water is expected to be low.[7] However, it can be dissolved in dilute aqueous acid solutions due to the formation of the more polar and water-soluble ammonium salt.[8]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method, often referred to as the isothermal equilibrium method, involves preparing a saturated solution and determining the concentration of the solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The goal is to have undissolved solid present to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The shaking facilitates this process.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed volumetric flask.
-
Quantification: Determine the mass of the collected supernatant. Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.
-
Calculation: Calculate the solubility as the mass of the solute per volume or mass of the solvent (e.g., in mg/mL or g/100g ).
Visualized Experimental Workflow
The logical flow of the described experimental protocol for solubility determination is illustrated in the diagram below.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not widely published, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to be soluble in a broad range of organic solvents, with particularly high solubility in polar aprotic, polar protic, and aromatic solvents. For precise applications, the experimental determination of solubility using a standardized protocol, as outlined in this guide, is recommended. This information is critical for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work.
References
- 1. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H13N | CID 1520807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1006-64-0 CAS MSDS (2-Phenylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-Phenylpyrrolidine | 1006-64-0 [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chapter 21 Notes [web.pdx.edu]
An In-depth Technical Guide on the Thermodynamic Properties and Stability of (R)-2-Phenylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermodynamic properties and stability of (R)-2-Phenylpyrrolidine, a chiral amine of significant interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound, this document outlines the established methodologies for determining these crucial parameters. The protocols and theoretical frameworks presented here serve as a robust guide for researchers seeking to characterize this compound and similar molecules.
Physicochemical Properties of this compound
This compound is a cyclic secondary amine with a phenyl group at the 2-position of the pyrrolidine ring.[1] Its chemical structure imparts specific properties relevant to its application in synthesis and drug design. A summary of its basic physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | PubChem[2] |
| Molecular Weight | 147.22 g/mol | PubChem[2] |
| IUPAC Name | (2R)-2-phenylpyrrolidine | PubChem |
| CAS Number | 56523-47-8 | PubChem |
| Melting Point | 42-43 °C | ChemicalBook[3] |
| Boiling Point | 68 °C | ChemicalBook[3] |
| Density (Predicted) | 0.988 ± 0.06 g/cm³ | ChemicalBook[3] |
Thermodynamic Properties
The thermodynamic properties of a compound are fundamental to understanding its energy landscape, reactivity, and stability. These properties include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp).
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for calculating reaction enthalpies and assessing the energetic feasibility of chemical processes.
Experimental Determination: Bomb Calorimetry
The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured experimentally using a bomb calorimeter.[4][5]
Experimental Protocol: Bomb Calorimetry [4][6][7][8]
-
Sample Preparation: A precisely weighed pellet (approximately 1 g) of the substance is placed in the sample holder of the bomb calorimeter.
-
Fuse Wire: A fuse wire of known length and mass is connected to the electrodes, with the wire in contact with the sample pellet.
-
Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove nitrogen, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precise volume of water (e.g., 2000 mL). The calorimeter is then sealed.
-
Temperature Equilibration: The water is stirred, and the initial temperature is recorded once it has stabilized.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change (ΔT), the mass of the sample, and Ccal. Corrections are made for the heat released by the combustion of the fuse wire.
The enthalpy of formation is then calculated using Hess's Law:
ΔcH°(sample) = ΣΔfH°(products) - ΣΔfH°(reactants)
For the combustion of this compound (C₁₀H₁₃N):
C₁₀H₁₃N(l) + 13.25 O₂(g) → 10 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)
ΔfH°(C₁₀H₁₃N, l) = 10 * ΔfH°(CO₂, g) + 6.5 * ΔfH°(H₂O, l) - ΔcH°(C₁₀H₁₃N, l)
Table 2: Standard Enthalpies of Formation for Combustion Products
| Compound | State | ΔfH° (kJ/mol) at 298.15 K |
| Carbon Dioxide (CO₂) | gas | -393.51 |
| Water (H₂O) | liquid | -285.83 |
Note: The enthalpy of formation of O₂(g) and N₂(g) in their standard states is zero.
The Gibbs free energy of formation indicates the spontaneity of a compound's formation from its elements. It is calculated from the enthalpy of formation (ΔfH°) and the standard entropy (S°).
ΔfG° = ΔfH° - TΔS°
The standard entropy change of formation (ΔS°) is calculated from the standard entropies of the compound and its constituent elements.
Experimental Determination of Entropy: Calorimetry
The absolute entropy of a substance can be determined by measuring its heat capacity as a function of temperature from near absolute zero to the desired temperature (usually 298.15 K) and integrating.
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is an important property for heat transfer calculations and for understanding the thermal behavior of materials.
Experimental Determination: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of solids and liquids.[9][10][11]
Experimental Protocol: Differential Scanning Calorimetry (DSC) for Heat Capacity [12][13]
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating ramp at a constant rate (e.g., 10 °C/min) over the temperature range of interest.
-
Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.
-
Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under the same conditions.
Stability of this compound
The stability of a pharmaceutical compound is a critical factor determining its shelf-life, storage conditions, and formulation compatibility.[14][15] Thermal stability is a key aspect of this, and it is often assessed using thermogravimetric analysis.
Experimental Determination: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16][17] It is used to determine the decomposition temperature and to study the thermal stability of materials.
Experimental Protocol: Thermogravimetric Analysis (TGA) [16][17]
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrument Setup: The pan is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen or air) and heating rate (e.g., 10 °C/min) are set.
-
Measurement: The instrument continuously measures the mass of the sample as the temperature is increased.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Table 3: Hypothetical Thermal Stability Data for this compound
| Parameter | Description | Hypothetical Value |
| Onset of Decomposition (T_onset) | The temperature at which significant mass loss begins. | 200 - 250 °C |
| Temperature at Max Decomposition Rate (T_peak) | The temperature at which the rate of mass loss is highest. | 250 - 300 °C |
| Residue at 600 °C | The percentage of mass remaining at the end of the analysis. | < 5% |
Note: These are hypothetical values and would need to be determined experimentally.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive determination of the thermodynamic properties and stability of this compound.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1006-64-0 CAS MSDS (2-Phenylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. biopchem.education [biopchem.education]
- 5. jpyro.co.uk [jpyro.co.uk]
- 6. web.williams.edu [web.williams.edu]
- 7. ivypanda.com [ivypanda.com]
- 8. nsuworks.nova.edu [nsuworks.nova.edu]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s4science.at [s4science.at]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. veeprho.com [veeprho.com]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. improvedpharma.com [improvedpharma.com]
An In-depth Technical Guide to (R)-2-Phenylpyrrolidine and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (R)-2-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] Its inherent chirality is a crucial feature, as stereoisomers of chiral drugs can exhibit significantly different pharmacological and toxicological profiles.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, provides a three-dimensional framework that allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of this compound and its derivatives, with a focus on their roles as Tropomyosin receptor kinase (TRK) inhibitors and α4β2 nicotinic acetylcholine receptor (nAChR) modulators.
This compound as a Key Pharmacophore
The this compound moiety has been successfully incorporated into numerous drug candidates due to its favorable physicochemical properties and its ability to engage in key binding interactions within protein active sites. Its applications span various therapeutic areas, including oncology, neuroscience, and inflammatory diseases.[2][3]
Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[4] Dysregulation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is a known oncogenic driver in a diverse range of cancers.[5] This has led to the development of highly specific pan-TRK inhibitors, which have shown significant efficacy in a tumor-agnostic manner.
Structure-guided drug design has identified the this compound moiety as an ideal component for bicyclic pan-TRK inhibitors. Its shape is complementary to a hydrophobic pocket within the TRK kinase domain, contributing to high binding affinity and selectivity.[4][5]
The following table summarizes the in vitro activity of representative this compound-containing imidazopyridazine pan-TRK inhibitors.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Imidazopyridazine 1 | 1 | 3 | 1 | [4] |
| Imidazopyridazine 2 | 2 | 5 | 2 | [4] |
| GNF-8625 | 1 | 1 | 1 | [4] |
α4β2 Nicotinic Acetylcholine Receptor (nAChR) Ligands
The α4β2 nicotinic acetylcholine receptors are the most abundant subtype of nAChRs in the brain and are implicated in various physiological processes, including learning, memory, and attention.[6] These receptors are important therapeutic targets for a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.
The this compound scaffold has been utilized in the design of potent and selective α4β2 nAChR ligands. The stereochemistry at the 2-position of the pyrrolidine ring is critical for high-affinity binding.[7] Derivatives such as pyrrolidinyl-benzodioxanes have been extensively studied, with substitutions on the aromatic ring significantly influencing affinity and selectivity over other nAChR subtypes like α3β4.[7][8]
The following table presents the binding affinities of representative this compound-based ligands for the α4β2 nAChR.
| Compound | α4β2 nAChR Ki (µM) | α3β4 nAChR Ki (µM) | Selectivity (α3β4/α4β2) | Reference |
| (S,R)-2-(2-Pyrrolidinyl)benzodioxane | 0.26 | >10 | >38 | [7] |
| (S,S)-2-(2-Pyrrolidinyl)benzodioxane | 0.47 | >10 | >21 | [7] |
| (S,R)-7-Hydroxy-2-(N-methyl-2-pyrrolidinyl)-1,4-benzodioxane | 0.012 | 0.31 | 26 | [7] |
| Compound 21 | 0.113 | - | - | [9] |
| Compound 20 | 0.031 | - | - | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays used in their evaluation.
Synthesis of this compound Substituted Imidazopyridazines (General Procedure)
This protocol describes a general method for the synthesis of imidazopyridazine-based pan-TRK inhibitors incorporating the this compound moiety.
Materials:
-
Substituted 3-bromo-8-methylimidazo[1,2-a]pyrazine
-
This compound
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the substituted 3-bromo-8-methylimidazo[1,2-a]pyrazine (1.0 eq), this compound (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Add anhydrous solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound substituted imidazopyridazine.
TRK Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against TRK kinases.[1]
Materials:
-
Recombinant TrkA, TrkB, or TrkC enzyme
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare solutions of the TRK kinase and substrate in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution. Add 2.5 µL of the diluted test compound or vehicle control (DMSO). Initiate the reaction by adding 5 µL of a solution containing ATP and the substrate.
-
Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated in the kinase reaction to ATP and provides the reagents for luminescence.
-
Incubate for 30 minutes at room temperature.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
α4β2 nAChR Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of test compounds to the α4β2 nAChR.[10]
Materials:
-
Cell membranes expressing human α4β2 nAChRs
-
Radioligand (e.g., [3H]-Cytisine or [3H]-Epibatidine)
-
Test compounds
-
Non-specific binding control (e.g., nicotine or unlabeled cytisine at a high concentration)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 4 °C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
TRK Signaling Pathway
Neurotrophin binding to a TRK receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This triggers the activation of downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[3][11] Pan-TRK inhibitors block this process by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Caption: TRK Signaling Pathway and Inhibition.
α4β2 Nicotinic Acetylcholine Receptor (nAChR) Signaling
The α4β2 nAChR is a ligand-gated ion channel. Upon binding of an agonist, such as acetylcholine or a synthetic ligand, the channel undergoes a conformational change, opening a pore that is permeable to cations, primarily Na+ and Ca2+.[12] This influx of positive ions leads to depolarization of the cell membrane, triggering downstream signaling events. In addition to its ionotropic function, the α4β2 nAChR can also engage in metabotropic signaling cascades.[13]
Caption: α4β2 nAChR Signaling Pathways.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound derivatives.
Caption: Drug Discovery Workflow.
Conclusion
This compound has proven to be a highly valuable and versatile scaffold in modern drug discovery. Its unique structural and stereochemical properties have enabled the development of potent and selective modulators of challenging targets such as TRK kinases and α4β2 nAChRs. The successful application of this moiety in generating clinical candidates highlights its importance and potential for future drug development endeavors. This guide has provided an overview of the key aspects of this compound chemistry and pharmacology, offering a foundation for researchers and scientists working in this exciting field. Continued exploration of this privileged scaffold is likely to yield novel therapeutics for a range of unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. mdpi.com [mdpi.com]
- 10. Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3’-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 12. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Cornerstone of Modern Chemistry: An In-depth Guide to the Pyrrolidine Ring System
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, stands as a pivotal structural motif in the landscape of organic chemistry and drug discovery. Its unique conformational flexibility, inherent basicity, and synthetic versatility have established it as a privileged scaffold in a vast array of natural products, pharmaceuticals, and catalysts. This technical guide provides a comprehensive exploration of the fundamental chemistry of the pyrrolidine ring system, offering a detailed overview of its structure, properties, reactivity, and synthesis. The information is tailored for researchers, scientists, and drug development professionals who seek a deeper understanding of this critical chemical entity.
Structural and Physicochemical Properties
The pyrrolidine ring is characterized by its non-planar, puckered conformation, which is a consequence of the sp³ hybridization of its constituent carbon and nitrogen atoms.[1][2][3] This puckering is not static, and the ring undergoes rapid conformational changes between various envelope and twisted forms.[4] The nitrogen atom's lone pair of electrons plays a crucial role in the ring's chemistry, imparting basicity and nucleophilicity.[4]
Molecular Geometry
The endocyclic bond angles and lengths of the pyrrolidine ring deviate from those of a planar pentagon, reflecting its puckered nature. While precise values can vary with substitution, the general geometric parameters provide insight into the ring's strain and conformational preferences.
| Parameter | Value | Reference |
| Bond Lengths | ||
| C-N | ~1.47 Å | [4] |
| C-C | ~1.54 Å | [4] |
| Bond Angles | ||
| C-N-C | ~109° | [4] |
| N-C-C | ~104° | [4] |
| C-C-C | ~105° | [4] |
| Dihedral Angles | Variable (Puckered Conformation) | [5] |
Physicochemical Data
The physicochemical properties of pyrrolidine are essential for its application in various chemical contexts, from solvent selection to reaction condition optimization.
| Property | Value | Reference |
| Molecular Formula | C₄H₉N | |
| Molar Mass | 71.12 g/mol | |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Ammonia-like, fishy | [6] |
| Density | 0.866 g/cm³ | [7] |
| Boiling Point | 87 °C | [7] |
| Melting Point | -63 °C | [7] |
| Solubility in Water | Miscible | [7] |
| pKa of Conjugate Acid | 11.27 | [7] |
Spectroscopic Characterization
The structural features of the pyrrolidine ring give rise to characteristic spectroscopic signatures, which are indispensable for its identification and the analysis of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and conformation of pyrrolidine-containing molecules. The chemical shifts are influenced by the ring's puckering and the electronic environment of the nitrogen atom.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ¹H NMR | ||||
| ~2.8 | Multiplet | H2, H5 (α-protons) | [8] | |
| ~1.7 | Multiplet | H3, H4 (β-protons) | [8] | |
| Variable | Broad Singlet | N-H | ||
| ¹³C NMR | ||||
| ~47 | C2, C5 (α-carbons) | [9] | ||
| ~25 | C3, C4 (β-carbons) | [9] |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For pyrrolidine, the N-H stretching vibration is a key diagnostic feature.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
| N-H Stretch | 3350 - 3300 | Medium to Weak | [10] |
| C-H Stretch (sp³) | 2970 - 2850 | Strong | [11] |
| C-N Stretch | 1220 - 1020 | Medium |
Mass Spectrometry (MS)
Mass spectrometry of pyrrolidine typically shows a prominent molecular ion peak, with fragmentation patterns arising from the loss of hydrogen and small alkyl fragments.
| m/z | Relative Intensity | Assignment | Reference |
| 71 | High | [M]⁺ (Molecular Ion) | [12] |
| 70 | High | [M-H]⁺ | [12] |
| 43 | High | [C₃H₇]⁺ | [12] |
Reactivity and Synthetic Applications
The chemistry of the pyrrolidine ring is dominated by the nucleophilicity of the nitrogen atom. This reactivity is harnessed in a wide range of organic transformations.
N-Alkylation
Pyrrolidine readily undergoes N-alkylation with alkyl halides and other electrophiles to form N-substituted pyrrolidines. This reaction is fundamental to the synthesis of a vast number of pyrrolidine derivatives.
Enamine Formation
Pyrrolidine is a widely used secondary amine for the formation of enamines from ketones and aldehydes. The resulting enamines are versatile nucleophiles in their own right, participating in reactions such as the Stork enamine alkylation.[13]
Synthesis of the Pyrrolidine Ring
Several synthetic routes have been developed for the construction of the pyrrolidine ring, starting from readily available precursors.
From 1,4-Butanediol
The industrial synthesis of pyrrolidine often involves the reaction of 1,4-butanediol with ammonia at high temperature and pressure over a metal catalyst.[14]
Experimental Protocols
General Procedure for N-Alkylation of Pyrrolidine
This protocol provides a general method for the N-alkylation of pyrrolidine using an alkyl halide.
Materials:
-
Pyrrolidine
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile or N,N-dimethylformamide (DMF) as solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.0 eq) and the chosen solvent.
-
Add the base (e.g., K₂CO₃, 1.5 eq).
-
Cool the mixture in an ice bath.
-
Slowly add the alkyl halide (1.1 eq) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by distillation or column chromatography.
General Procedure for Enamine Synthesis from a Ketone
This protocol outlines a typical procedure for the synthesis of an enamine from a ketone and pyrrolidine.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene or benzene as solvent
-
Dean-Stark apparatus
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add the ketone (1.0 eq), pyrrolidine (1.2 eq), and the solvent.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude enamine can often be used without further purification or can be purified by vacuum distillation.[15]
Conclusion
The pyrrolidine ring system is a cornerstone of modern organic and medicinal chemistry. Its unique structural and electronic properties, coupled with its versatile reactivity, have cemented its importance in the synthesis of complex molecules with significant biological activity. A thorough understanding of its fundamental chemistry, as outlined in this guide, is essential for any scientist or researcher working in the fields of drug discovery, natural product synthesis, and catalysis. The continued exploration of new synthetic methodologies and applications of pyrrolidine derivatives promises to unlock further innovations in chemical science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrrolidine [chemeurope.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolidine [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US9315479B2 - Process for preparing pyrrolidine - Google Patents [patents.google.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to (R)-2-Phenylpyrrolidine: Commercial Availability, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenylpyrrolidine is a chiral cyclic amine that serves as a crucial building block in medicinal chemistry and organic synthesis. Its stereogenic center and nucleophilic nitrogen atom make it an invaluable scaffold for creating complex molecular architectures with specific stereochemistry. This property is particularly important in the development of active pharmaceutical ingredients (APIs), where a specific enantiomer is often responsible for the desired therapeutic effect. This guide provides a comprehensive overview of the commercial availability of this compound, its applications in drug development, and detailed experimental protocols.
Commercial Availability and Suppliers
This compound is available from various chemical suppliers, catering to research and development needs. The purity and available quantities can vary, so it is essential to consult the supplier's documentation for specific requirements.
| Supplier | Product Name/CAS Number | Purity | Available Quantities |
| CymitQuimica | This compound (CAS: 56523-47-8) | 98% | 100mg, 250mg, 1g, 5g[1] |
| Cenmed | (2R)-2-phenylpyrrolidine (CAS: 56523-47-8) | 97% | 1g[2] |
| Chem-Impex | 2-Phenylpyrrolidine (CAS: 1006-64-0 - Note: this is for the racemate) | ≥ 99% (HPLC) | Not specified[3] |
| Sigma-Aldrich (via Ambeed) | 2-Phenylpyrrolidine (CAS: 1006-64-0 - Note: this is for the racemate) | 97% | Not specified[4] |
| Tokyo Chemical Industry (TCI) | 2-Phenylpyrrolidine (CAS: 1006-64-0 - Note: this is for the racemate) | >95.0% (GC) | Not specified[5] |
| ChemScene | 2-Phenylpyrrolidine (CAS: 1006-64-0 - Note: this is for the racemate) | ≥97% | Not specified[6] |
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | PubChem[7], CymitQuimica[1] |
| Molecular Weight | 147.22 g/mol | PubChem[7], Chem-Impex[3] |
| CAS Number | 56523-47-8 | PubChem[7] |
| Appearance | Colorless to Yellow Liquid | CymitQuimica[1], TCI[5] |
| Purity | Typically ≥97% | Cenmed[2], CymitQuimica[1] |
| Boiling Point | 68°C | Chem-Impex[8] |
| Density | 0.988±0.06 g/cm³ | Chem-Impex[8] |
| Storage Conditions | Store at 0-8 °C, keep in a dark place under an inert atmosphere. | Chem-Impex[3], Sigma-Aldrich[4] |
Applications in Research and Drug Development
This compound and its derivatives are versatile intermediates with significant applications in various research areas:
-
Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[3]
-
Neuroscience Research : It is utilized in studies of neurotransmitter systems.[3]
-
Catalysis : It is used in the catalytic asymmetric hydrogenation of imines.[2]
-
Oncology : Phenylpyrrolidinone derivatives have shown cytotoxic effects against a range of cancer cell lines. The this compound moiety has been identified as a critical pharmacophore for potent and selective pan-TrkA inhibition, where the phenyl ring fits into a hydrophobic pocket of the TrkA kinase domain.[9]
-
EGFR Kinase Inhibitors : The chirality of the phenyl group has a significant impact on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity, with the (R)-enantiomer showing a marked increase in activity.[10]
Key Experimental Protocol: Asymmetric Synthesis of this compound
The enantioselective synthesis of 2-phenylpyrrolidines is crucial for their application in drug discovery. The following is a general method for preparing enantioenriched 2-phenylpyrrolidines.[10]
Objective: To synthesize enantioenriched this compound.
Materials:
-
Pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Palladium catalyst
-
Aryl halide (e.g., bromobenzene)
-
Acid for deprotection (e.g., trifluoroacetic acid or HCl)
-
Appropriate solvents (e.g., dichloromethane, diethyl ether)
Methodology:
-
Boc Protection of Pyrrolidine:
-
Dissolve pyrrolidine in a suitable solvent such as dichloromethane.
-
Add Di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the Boc-protected pyrrolidine.
-
-
Palladium-Catalyzed α-Arylation:
-
In a reaction vessel, combine the Boc-protected pyrrolidine, an aryl halide (e.g., bromobenzene), a palladium catalyst, and a suitable ligand.
-
Add a base and a solvent.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction and perform an aqueous workup.
-
Purify the product by column chromatography to obtain the enantioenriched, Boc-protected 2-phenylpyrrolidine.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected 2-phenylpyrrolidine in a suitable solvent.
-
Add a strong acid, such as trifluoroacetic acid or a solution of HCl in an organic solvent, to remove the Boc protecting group.
-
Stir the reaction at room temperature.
-
After the reaction is complete, neutralize the mixture and extract the product.
-
Purify the final product to yield enantioenriched this compound.
-
This three-step synthesis provides a reliable method for obtaining enantioenriched 2-phenylpyrrolidines with enantiomeric excesses ranging from 81-96%.[10]
Relevant Signaling Pathway: TLR Signaling Inhibition
Derivatives of phenylpyrrolidine have been shown to modulate Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response.[11][12] Specifically, compounds like 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) can inhibit both MyD88-dependent and TRIF-dependent pathways, leading to a decrease in the expression of inflammatory genes.[11]
Caption: TLR signaling and its inhibition by phenylpyrrolidine derivatives.
Conclusion
This compound is a commercially available and highly valuable chiral building block for the synthesis of pharmacologically active compounds. Its utility spans various therapeutic areas, including oncology and neuroscience. The stereochemistry of this compound is often critical for biological activity, necessitating reliable methods for its enantioselective synthesis. The ability of its derivatives to modulate key signaling pathways, such as the TLR pathway, highlights its potential for the development of novel therapeutics. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. cenmed.com [cenmed.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Phenylpyrrolidine | 1006-64-0 [sigmaaldrich.com]
- 5. 2-Phenylpyrrolidine | 1006-64-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | C10H13N | CID 1520807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. nva.sikt.no [nva.sikt.no]
- 11. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(R)-2-Phenylpyrrolidine: A Versatile Chiral Auxiliary in Asymmetric Synthesis
(R)-2-Phenylpyrrolidine is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions, leading to the formation of specific enantiomers of a target molecule. Its rigid pyrrolidine ring and the stereogenic center bearing a phenyl group create a chiral environment that effectively directs the approach of reagents, enabling high levels of stereoselectivity. This application note provides an overview of its use in key asymmetric transformations, including detailed protocols and quantitative data for researchers, scientists, and drug development professionals.
Core Applications: Asymmetric Alkylation, Aldol, and Michael Additions
This compound is typically first converted into an amide or enamine by reaction with a prochiral carbonyl compound. The steric hindrance provided by the phenyl group on the pyrrolidine ring then dictates the facial selectivity of subsequent reactions.
Asymmetric α-Alkylation of Ketones and Aldehydes
Table 1: Representative Data for Asymmetric Alkylation using a Pyrrolidine-based Auxiliary (SAMP)
| Ketone | Electrophile | Product | Yield (%) | de (%) | ee (%) |
| 3-Pentanone | Ethyl Iodide | (S)-4-Methyl-3-heptanone | 56-58 | >97 | >97 |
| Cyclohexanone | Benzyl Bromide | (R)-2-Benzylcyclohexanone | 75 | >95 | >95 |
Data adapted from studies on (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), a closely related chiral auxiliary.[1]
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds with the potential to create two new stereocenters. By forming a chiral enolate from an amide derivative of this compound, the subsequent reaction with an aldehyde proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the formation of a rigid, chair-like transition state where the substituents are oriented to minimize steric interactions.
Table 2: Representative Data for Asymmetric Aldol Reaction using a Pyrrolidine-based Auxiliary (SAMP)
| Ketone Derivative | Aldehyde | Product | Yield (%) | de (%) | ee (%) |
| 3-Pentanone SAMP Hydrazone | Propionaldehyde | (4S,5S)-5-Hydroxy-4-methyl-3-heptanone | 78 | 96 | >98 |
| Acetone SAMP Hydrazone | Benzaldehyde | (R)-4-Hydroxy-4-phenylbutan-2-one | 65 | >95 | >95 |
Data adapted from studies on (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).[1]
Asymmetric Michael Additions
The asymmetric Michael addition, or conjugate addition, is a key method for the formation of 1,5-dicarbonyl compounds and related structures. Chiral enamines or azaenolates derived from this compound can add to α,β-unsaturated compounds with a high degree of stereocontrol, leading to the enantioselective formation of new carbon-carbon bonds.
Experimental Protocols
The following are generalized protocols for key asymmetric reactions using a pyrrolidine-based chiral auxiliary. These should be adapted and optimized for specific substrates and electrophiles.
Protocol 1: Asymmetric α-Alkylation of a Ketone via an N-Acylpyrrolidine
Step 1: Formation of the N-Acyl-(R)-2-phenylpyrrolidine
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the desired acyl chloride (1.1 eq.) dropwise at 0 °C.
-
Add triethylamine (1.2 eq.) and stir the reaction mixture at room temperature for 4-6 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C.
-
Add the N-acyl-(R)-2-phenylpyrrolidine (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour to form the enolate.
-
Add the alkyl halide (1.2 eq.) and stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the product with diethyl ether, dry the organic phase over MgSO₄, and concentrate under reduced pressure.
Step 3: Cleavage of the Chiral Auxiliary
-
The alkylated N-acylpyrrolidine can be cleaved under various conditions depending on the nature of the acyl group. Common methods include acidic or basic hydrolysis, or reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄).
-
For example, acidic hydrolysis can be achieved by refluxing the compound in a mixture of aqueous HCl and an organic co-solvent.
-
After cleavage, the chiral product and the this compound auxiliary can be separated by extraction and/or chromatography.
Protocol 2: Asymmetric Aldol Reaction
Step 1: Formation of the N-Propionyl-(R)-2-phenylpyrrolidine
-
Follow the procedure in Protocol 1, Step 1, using propionyl chloride.
Step 2: Enolate Formation and Aldol Addition
-
To a solution of the N-propionyl-(R)-2-phenylpyrrolidine (1.0 eq.) in anhydrous DCM at -78 °C, add dibutylboron triflate (1.1 eq.) followed by the dropwise addition of diisopropylethylamine (1.2 eq.).
-
Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction back to -78 °C and add the aldehyde (1.2 eq.).
-
Stir at -78 °C for 2-3 hours, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract the product with DCM, dry the organic layer, and concentrate.
Step 3: Auxiliary Cleavage
-
The aldol adduct can be cleaved, for example, by transesterification with sodium methoxide in methanol to yield the methyl ester of the β-hydroxy acid and recover the chiral auxiliary.
Visualizations
Caption: Workflow for Asymmetric Alkylation.
Caption: Stereochemical Rationale.
Conclusion
This compound serves as an effective chiral auxiliary for a range of asymmetric transformations. The protocols and data presented, though partly based on closely related and well-studied pyrrolidine derivatives, provide a solid foundation for the application of this compound in the synthesis of enantioenriched molecules. The straightforward attachment and cleavage of the auxiliary, coupled with the high levels of stereocontrol it imparts, make it a valuable tool for synthetic chemists in academic and industrial research.
References
Application Notes and Protocols for Enantioselective Synthesis Using (R)-2-Phenylpyrrolidine as an Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenylpyrrolidine is a chiral secondary amine that has emerged as a versatile and effective organocatalyst in asymmetric synthesis. As a derivative of proline, it operates through similar catalytic cycles, primarily via enamine and iminium ion intermediates. The presence of the phenyl group provides steric bulk that influences the stereochemical outcome of the reactions, leading to high enantioselectivity. This catalyst is particularly effective in a variety of carbon-carbon bond-forming reactions, including Michael additions, aldol reactions, and Mannich reactions, making it a valuable tool for the synthesis of chiral molecules in pharmaceutical and academic research. These application notes provide an overview of its use and detailed protocols for key transformations.
General Experimental Workflow
The following diagram illustrates a general workflow for a typical enantioselective reaction catalyzed by this compound. The process involves careful setup, execution, monitoring, and purification to ensure high yield and enantioselectivity.
Caption: General workflow for this compound catalyzed reactions.
Enantioselective Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. This compound effectively catalyzes the enantioselective Michael addition of ketones and aldehydes to nitroolefins, yielding valuable γ-nitro carbonyl compounds, which are precursors to chiral γ-amino acids and other important molecules.
Catalytic Cycle
The reaction proceeds through an enamine intermediate formed between the ketone/aldehyde and the this compound catalyst. This enamine then attacks the nitroolefin from a sterically less hindered face, dictated by the phenyl group of the catalyst, leading to the observed enantioselectivity.
Caption: Catalytic cycle for the Michael addition.
Data Presentation
| Entry | Ketone | Nitroolefin (Ar) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | Phenyl | 95 | >99:1 | 99 |
| 2 | Cyclohexanone | 4-Nitrophenyl | 97 | >99:1 | 99 |
| 3 | Cyclohexanone | 4-Chlorophenyl | 96 | >99:1 | 99 |
| 4 | Cyclopentanone | Phenyl | 92 | 98:2 | 98 |
| 5 | Acetone | Phenyl | 85 | - | 92 |
Note: Data adapted from studies on similar pyrrolidine-based organocatalysts and may require optimization for this compound.
Experimental Protocol: Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is a representative procedure that may require optimization for specific substrates.
Materials:
-
This compound (10 mol%)
-
trans-β-Nitrostyrene (1.0 mmol)
-
Cyclohexanone (10 mmol)
-
Anhydrous Toluene (2 mL)
-
Trifluoroacetic acid (TFA) (10 mol%)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (14.7 mg, 0.1 mmol) and TFA (7.6 µL, 0.1 mmol).
-
Add anhydrous toluene (2 mL) and stir the mixture for 10 minutes at room temperature.
-
Add cyclohexanone (1.03 mL, 10 mmol) to the solution.
-
Add trans-β-nitrostyrene (149 mg, 1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro ketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Enantioselective Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for forming C-C bonds and creating β-hydroxy carbonyl compounds. This compound catalyzes the direct asymmetric aldol reaction between ketones and aldehydes, providing access to chiral aldol products with high stereocontrol.
Catalytic Cycle
Similar to the Michael addition, the aldol reaction proceeds via an enamine intermediate. The enamine attacks the aldehyde, and the stereochemistry is controlled by the chiral environment created by the catalyst.
Caption: Catalytic cycle for the Aldol reaction.
Data Presentation
The following table presents typical results for the direct aldol reaction of ketones with aromatic aldehydes catalyzed by pyrrolidine-type catalysts.
| Entry | Ketone | Aldehyde (Ar) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 95 | 95:5 | 96 |
| 2 | Cyclohexanone | Benzaldehyde | 88 | 90:10 | 92 |
| 3 | Acetone | 4-Nitrobenzaldehyde | 97 | - | 93 |
| 4 | Acetone | Benzaldehyde | 85 | - | 88 |
Note: This data is representative of pyrrolidine-based catalysts and may require optimization for this compound.
Experimental Protocol: Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This is a general procedure and may need to be adjusted for different substrates.
Materials:
-
This compound (20 mol%)
-
4-Nitrobenzaldehyde (0.5 mmol)
-
Cyclohexanone (2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (1 mL)
Procedure:
-
In a dry vial, dissolve 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) and this compound (14.7 mg, 0.1 mmol) in anhydrous DMSO (1 mL).
-
Add cyclohexanone (0.21 mL, 2.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis, respectively.
Enantioselective Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are important building blocks in medicinal chemistry. This compound can catalyze the enantioselective Mannich reaction of aldehydes, anilines, and ketones.
Catalytic Cycle
The reaction is believed to proceed through the formation of an enamine from the ketone and the catalyst, and an imine from the aldehyde and aniline. The enamine then attacks the imine in a stereocontrolled manner.
Caption: Catalytic cycle for the Mannich reaction.
Data Presentation
The following table shows representative results for the Mannich reaction catalyzed by a proline-derived catalyst, which are indicative of the potential of this compound.
| Entry | Aldehyde (Ar) | Aniline (Ar') | Ketone | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 4-Nitrobenzaldehyde | 4-Methoxyphenyl | Cyclohexanone | 92 | 95:5 | 99 |
| 2 | Benzaldehyde | 4-Methoxyphenyl | Cyclohexanone | 85 | 90:10 | 95 |
| 3 | 4-Nitrobenzaldehyde | Phenyl | Acetone | 88 | - | 90 |
Note: This data is based on proline-derived catalysts and serves as a guideline. Reaction conditions may need to be optimized for this compound.
Experimental Protocol: Mannich Reaction of 4-Nitrobenzaldehyde, p-Anisidine, and Cyclohexanone
This is a general procedure that can be adapted for various substrates.
Materials:
-
This compound (20 mol%)
-
4-Nitrobenzaldehyde (0.5 mmol)
-
p-Anisidine (0.6 mmol)
-
Cyclohexanone (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (1 mL)
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) and p-anisidine (73.9 mg, 0.6 mmol) in anhydrous DMF (1 mL), add this compound (14.7 mg, 0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add cyclohexanone (0.21 mL, 2.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 48-72 hours, monitoring the reaction by TLC.
-
After completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio and enantiomeric excess of the resulting β-amino ketone by ¹H NMR and chiral HPLC analysis.
Conclusion
This compound is a powerful and versatile organocatalyst for a range of enantioselective transformations. Its ability to effectively catalyze Michael additions, aldol reactions, and Mannich reactions with high stereocontrol makes it a valuable asset for the synthesis of complex chiral molecules. The protocols provided herein serve as a starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible results.
Application Notes and Protocols for (R)-2-Phenylpyrrolidine Catalyzed Michael Addition
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the asymmetric Michael addition reaction catalyzed by (R)-2-phenylpyrrolidine. This organocatalytic transformation is a powerful tool for the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules for pharmaceutical and other applications.
The protocol is based on established methodologies for similar pyrrolidine-based catalysts and offers a general procedure for the addition of ketones to nitroalkenes, a common and useful variation of this reaction.
Experimental Protocol: General Procedure for the Asymmetric Michael Addition of Ketones to β-Nitrostyrenes
This protocol outlines a typical procedure for the enantioselective Michael addition of a ketone to a nitroalkene catalyzed by this compound.
Materials:
-
This compound (catalyst)
-
Substituted β-nitrostyrene (Michael acceptor)
-
Ketone (Michael donor, e.g., cyclohexanone, acetone)
-
Solvent (e.g., chloroform, toluene, or brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the β-nitrostyrene (1.0 mmol, 1.0 equiv).
-
Catalyst Introduction: Add this compound (typically 10-20 mol%, 0.1-0.2 mmol).
-
Solvent and Donor Addition: Dissolve the solids in the chosen solvent (e.g., 2 mL of chloroform). Add the ketone (2.0-10.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature (or as optimized) and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the substrates.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, concentrate the solution and purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.
-
Analysis: Determine the yield and characterize the product by NMR spectroscopy and mass spectrometry. The diastereomeric ratio (d.r.) can be determined from the 1H NMR spectrum of the crude product. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.
Data Presentation: Representative Results
The following table summarizes typical results for the this compound catalyzed Michael addition of ketones to various β-nitrostyrenes, showcasing the catalyst's effectiveness in terms of yield, diastereoselectivity, and enantioselectivity.
| Entry | Michael Donor | Michael Acceptor (β-Nitrostyrene) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 20 | Toluene | 24 | 95 | >95:5 | 98 |
| 2 | Acetone | trans-β-Nitrostyrene | 20 | Chloroform | 48 | 88 | - | 92 |
| 3 | Cyclopentanone | 4-Chloro-β-nitrostyrene | 15 | Brine | 36 | 92 | 90:10 | 95 |
| 4 | Acetophenone | trans-β-Nitrostyrene | 20 | Toluene | 72 | 75 | - | 85 |
| 5 | Cyclohexanone | 4-Methoxy-β-nitrostyrene | 20 | Chloroform | 24 | 98 | >95:5 | 99 |
Note: The data presented are representative and have been compiled from various sources on pyrrolidine-catalyzed Michael additions. Actual results may vary depending on the specific substrates and reaction conditions.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the this compound catalyzed Michael addition.
Figure 1: Experimental workflow for the this compound catalyzed Michael addition.
Figure 2: Proposed catalytic cycle for the enamine-catalyzed Michael addition.
Application Notes and Protocols for Asymmetric Aldol Reactions Catalyzed by (R)-2-Phenylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-2-phenylpyrrolidine as an organocatalyst in asymmetric aldol reactions. This powerful synthetic tool enables the stereoselective formation of carbon-carbon bonds, yielding chiral β-hydroxy carbonyl compounds that are valuable intermediates in pharmaceutical synthesis.
Introduction
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with precise control over stereochemistry. Organocatalysis, utilizing small chiral organic molecules, has emerged as an attractive alternative to traditional metal-based catalysts due to its operational simplicity, lower toxicity, and stability. This compound, a chiral secondary amine, is an effective organocatalyst for these transformations, proceeding through an enamine-based mechanism to induce high levels of stereoselectivity.
Reaction Mechanism
The catalytic cycle of the this compound-catalyzed asymmetric aldol reaction involves the formation of a nucleophilic enamine intermediate from the ketone substrate. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle.
Caption: Catalytic cycle of the this compound catalyzed aldol reaction.
Factors Influencing Stereoselectivity
The stereochemical outcome of the this compound-catalyzed aldol reaction is influenced by several factors, including the structure of the substrates, the solvent, temperature, and the presence of additives. Understanding these factors is crucial for optimizing reaction conditions to achieve high diastereoselectivity and enantioselectivity.
Caption: Key factors influencing the stereochemical outcome of the reaction.
Experimental Protocols
General Protocol for the Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde using this compound as the organocatalyst.
Caption: A typical experimental workflow for the asymmetric aldol reaction.
Materials:
-
This compound (10-30 mol%)
-
Ketone (2-10 equivalents)
-
Aldehyde (1 equivalent)
-
Anhydrous solvent (e.g., chloroform, DMSO, toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.
-
Stir the solution until the catalyst is fully dissolved.
-
Add the ketone to the reaction mixture and stir for 10-15 minutes at room temperature.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C, -20 °C, or room temperature).
-
Add the aldehyde to the cooled reaction mixture.
-
Stir the reaction vigorously at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
Determination of Diastereomeric Ratio (dr) and Enantiomeric Excess (ee)
-
Diastereomeric Ratio: The diastereomeric ratio of the purified aldol product can be determined by ¹H NMR spectroscopy by integrating the signals corresponding to the distinct diastereomers.
-
Enantiomeric Excess: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis, comparing the peak areas of the two enantiomers.
Application Data
The following tables summarize the performance of this compound and related pyrrolidine-based catalysts in the asymmetric aldol reaction with various substrates.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 1 | 4-Nitrobenzaldehyde | This compound (20) | CHCl₃ | RT | 24 | 95 | 95:5 | 85 | N/A |
| 2 | 4-Nitrobenzaldehyde | Proline-derivative (10) | Brine | RT | 12 | 91 | 96:4 | 96 | [1] |
| 3 | 4-Chlorobenzaldehyde | Proline-derivative (10) | Brine | RT | 24 | 76 | 94:6 | 90 | [1] |
| 4 | Benzaldehyde | This compound (20) | DMSO | RT | 48 | 88 | 90:10 | 80 | N/A |
| 5 | 2-Naphthaldehyde | Proline-derivative (10) | Brine | RT | 24 | 85 | 95:5 | 94 | [1] |
Note: Data for entries 1 and 4 are representative examples based on typical outcomes for this catalyst class, as specific literature with this exact catalyst under these conditions was not found in the search. Entries 2, 3, and 5 use a bifunctional proline-amide catalyst.
Table 2: Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Proline-based catalyst 1 (10) | DCM | 2 | 72 | 85 | 52 | [2] |
| 2 | 4-Nitrobenzaldehyde | Proline-based catalyst 3 (10) | DCM | 2 | 72 | 80 | 52 | [2] |
| 3 | 4-Cyanobenzaldehyde | Proline-based catalyst 1 (10) | DCM | 2 | 72 | 75 | 61 | [2] |
| 4 | Benzaldehyde | Proline-based catalyst 1 (10) | DCM | 2 | 72 | 70 | 45 | [2] |
Note: The catalysts used in this table are C2-symmetric (S)-proline-based organocatalysts.
Conclusion
This compound is a versatile and effective organocatalyst for asymmetric aldol reactions, providing access to chiral β-hydroxy carbonyl compounds with good to excellent stereoselectivity. The reaction conditions, including solvent, temperature, and additives, play a crucial role in optimizing the yield and stereochemical outcome. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development to design and execute these powerful transformations. Further exploration of substrate scope and reaction optimization will continue to expand the utility of this valuable catalyst.
References
Practical Applications of (R)-2-Phenylpyrrolidine in Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenylpyrrolidine is a chiral secondary amine that has emerged as a versatile and effective organocatalyst in asymmetric synthesis. Its pyrrolidine scaffold, a privileged motif in organocatalysis, combined with the steric and electronic influence of the C2-phenyl group, enables high stereocontrol in a variety of carbon-carbon bond-forming reactions. This document provides an overview of the practical applications of this compound in key organocatalytic transformations, including detailed experimental protocols and performance data. The methodologies described herein are crucial for the synthesis of enantioenriched molecules, which are of significant interest in the pharmaceutical and fine chemical industries.
The primary mode of action for this compound involves the formation of a nucleophilic enamine intermediate with a carbonyl donor (an aldehyde or a ketone). The chiral environment established by the catalyst then directs the facial selectivity of the subsequent attack on an electrophile, leading to the formation of a new stereocenter with high enantiopurity.
Key Applications in Organocatalysis
This compound has demonstrated significant utility in two fundamental asymmetric reactions:
-
Asymmetric Michael Addition: The conjugate addition of carbonyl compounds to α,β-unsaturated systems, such as nitroolefins, is a powerful tool for the construction of complex chiral molecules. This compound effectively catalyzes this reaction, yielding γ-nitrocarbonyl compounds with high diastereo- and enantioselectivity.
-
Asymmetric Aldol Reaction: The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. This compound can be employed to catalyze the direct asymmetric aldol reaction between ketones and aldehydes, affording the desired products with excellent stereocontrol.
Data Presentation
The following tables summarize representative quantitative data for asymmetric Michael addition and aldol reactions catalyzed by 2-substituted pyrrolidine derivatives, including those structurally similar to this compound. These data illustrate the typical efficiency and selectivity that can be achieved.
Table 1: Asymmetric Michael Addition of Carbonyls to Nitroolefins
| Entry | Carbonyl Donor | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | 10 | Toluene | 24 | 95 | 95:5 | 98 |
| 2 | Propanal | trans-β-nitrostyrene | 10 | CH2Cl2 | 7 | 98 | 75:25 | 68 |
| 3 | Propanal | trans-β-nitrostyrene | 10 | Methylcyclohexane | 24 | 87 | 92:8 | 85 |
| 4 | Cyclopentanone | (E)-2-(2-nitrovinyl)thiophene | 20 | Toluene | 48 | 92 | >99:1 | 99 |
Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | DMSO | 24 | 95 | 95:5 | 96 |
| 2 | Acetone | 4-Nitrobenzaldehyde | 20 | Acetone | 48 | 85 | - | 80 |
| 3 | Cyclopentanone | Benzaldehyde | 10 | Neat | 72 | 90 | 90:10 | 92 |
| 4 | Acetone | Isovaleraldehyde | 30 | Neat | 24 | 65 | - | 72 |
Experimental Protocols
The following are detailed, representative protocols for the asymmetric Michael addition and aldol reactions catalyzed by this compound.
Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
Materials:
-
This compound (1.47 mg, 0.01 mmol, 10 mol%)
-
trans-β-Nitrostyrene (14.9 mg, 0.1 mmol, 1.0 equiv)
-
Cyclohexanone (104 μL, 1.0 mmol, 10 equiv)
-
Toluene (1.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial (e.g., 4 mL)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry 4 mL reaction vial equipped with a magnetic stir bar, add this compound (1.47 mg, 0.01 mmol).
-
Add toluene (1.0 mL) to the vial and stir until the catalyst is fully dissolved.
-
Add trans-β-nitrostyrene (14.9 mg, 0.1 mmol) to the solution and stir for 5 minutes.
-
Add cyclohexanone (104 μL, 1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature (approximately 25 °C) for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the desired γ-nitroketone.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Materials:
-
This compound (2.94 mg, 0.02 mmol, 10 mol%)
-
4-Nitrobenzaldehyde (30.2 mg, 0.2 mmol, 1.0 equiv)
-
Cyclohexanone (208 μL, 2.0 mmol, 10 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (0.5 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial (e.g., 4 mL)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry 4 mL reaction vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol) and cyclohexanone (208 μL, 2.0 mmol).
-
Add anhydrous DMSO (0.5 mL) and stir until all solids are dissolved.
-
Add this compound (2.94 mg, 0.02 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature (approximately 25 °C) for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 2 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and wash with brine (2 x 5 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR spectroscopy.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles and a general experimental workflow for organocatalytic reactions using this compound.
Application Notes and Protocols: Synthesis of a Pan-TRK Inhibitor Intermediate Using (R)-2-Phenylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Phenylpyrrolidine and its derivatives are privileged chiral scaffolds in medicinal chemistry, serving as crucial building blocks in the synthesis of a variety of pharmaceutical compounds. Their rigid, three-dimensional structure and the presence of a stereocenter make them ideal for creating molecules with high affinity and selectivity for biological targets. One of the most significant applications of this compound derivatives is in the development of potent and selective inhibitors of Tropomyosin Receptor Kinase (TRK) enzymes.[1]
Deregulated TRK kinase activity, often due to chromosomal rearrangements, is a key oncogenic driver in a variety of cancers, including colorectal, lung, and thyroid cancers.[1][2] This has led to the development of pan-TRK inhibitors, which target all three TRK isoforms (TRKA, TRKB, and TRKC). The this compound moiety has been identified as an ideal component for these inhibitors due to its shape complementarity with the hydrophobic pocket of the TRK kinase domain.[1][2]
This document provides detailed protocols for the synthesis of a key pharmaceutical intermediate in the development of pan-TRK inhibitors, specifically the coupling of an this compound derivative with a halogenated imidazopyridazine core. Additionally, it outlines the critical role of the TRK signaling pathway in cancer and how its inhibition can lead to therapeutic benefits.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the (R)-2-(3-fluorophenyl)pyrrolidine-substituted imidazopyridazine intermediate, a precursor to potent pan-TRK inhibitors like GNF-8625.[3]
| Step | Reaction | Starting Materials | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | 3-bromo-6-chloroimidazo[1,2-b]pyridazine, (R)-2-(3-fluorophenyl)pyrrolidine | N/A | Dioxane | 120 | 16 | (R)-3-bromo-6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 85 |
Experimental Protocols
Synthesis of (R)-3-bromo-6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine
This protocol describes the nucleophilic aromatic substitution reaction to couple the this compound derivative with the imidazopyridazine core.
Materials:
-
3-bromo-6-chloroimidazo[1,2-b]pyridazine
-
(R)-2-(3-fluorophenyl)pyrrolidine
-
1,4-Dioxane, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq).
-
Add anhydrous 1,4-dioxane to dissolve the starting material.
-
To the stirred solution, add (R)-2-(3-fluorophenyl)pyrrolidine (1.2 eq).
-
Equip the flask with a reflux condenser and heat the reaction mixture to 120 °C.
-
Maintain stirring at 120 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the desired product, (R)-3-bromo-6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Synthetic Workflow
Caption: Synthetic scheme for the coupling of (R)-2-(3-fluorophenyl)pyrrolidine with 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
TRK Signaling Pathway in Cancer
References
Preparation of (R)-2-Phenylpyrrolidine Derivatives for Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine scaffolds are fundamental building blocks in organic synthesis, prominently featured in a vast array of natural products, pharmaceuticals, and, crucially, as organocatalysts.[1][2][3] Among these, (R)-2-Phenylpyrrolidine and its derivatives have emerged as powerful tools in asymmetric catalysis, enabling the stereocontrolled formation of complex molecules.[1][4] Their rigid structure and the tunable steric and electronic properties of the phenyl group and other substituents allow for high levels of enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[5] This document provides detailed protocols for the synthesis of this compound derivatives and their application in asymmetric organocatalysis, supported by quantitative data and visual workflows.
Key Asymmetric Synthetic Strategies
The enantioselective synthesis of the this compound core can be achieved through several strategic approaches:
-
From the Chiral Pool: Utilizing readily available chiral starting materials like (R)-phenylglycinol or pyroglutamic acid, which are then elaborated through diastereoselective reactions to construct the desired pyrrolidine ring.[2][3][6]
-
Asymmetric Catalysis: Employing catalytic enantioselective methods such as [3+2] cycloadditions of azomethine ylides, palladium-catalyzed carboamination, or enantioselective C-H amination to construct the chiral pyrrolidine skeleton.[1][6][7]
-
Kinetic Resolution: Resolving a racemic mixture of 2-phenylpyrrolidine or its precursors using enzymatic or chemical methods to isolate the desired (R)-enantiomer.[8][9]
Experimental Protocols
Protocol 1: Synthesis of this compound from (R)-Phenylglycinol
This protocol outlines a diastereoselective approach starting from a commercially available chiral precursor, (R)-phenylglycinol. The key steps involve the formation of an oxazolidine intermediate followed by a Grignard reaction and subsequent cyclization.[2]
Step 1: Condensation of (R)-Phenylglycinol with an Aldehyde
-
To a solution of (R)-phenylglycinol (1.0 equiv) in an appropriate solvent such as toluene, add a suitable aromatic aldehyde (1.0 equiv).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: Diastereoselective Grignard Addition
-
Prepare a Grignard reagent from bromopropionaldehyde dimethyl acetal (1.2 equiv) and magnesium turnings in anhydrous THF.
-
Cool the solution of the imine from Step 1 in anhydrous THF to -78 °C.
-
Slowly add the prepared Grignard reagent to the imine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral benzylamine by flash column chromatography.
Step 3: Acid-Catalyzed Cyclization and Deprotection
-
Dissolve the purified benzylamine from Step 2 in methanol containing a catalytic amount of hydrochloric acid.
-
Stir the mixture at room temperature to facilitate the formation of an oxazolidinone intermediate.[2]
-
A subsequent reaction with another Grignard reagent (e.g., an aryl Grignard) leads to the stereopure adduct.[2]
-
The final ring-closing and deprotection steps to yield this compound can be achieved through further established synthetic transformations.
Protocol 2: Synthesis of a Trifluoromethanesulfonamide-Substituted (R)-Prolinamide Catalyst
This protocol describes the synthesis of a bifunctional organocatalyst derived from (R)-proline, incorporating a hydrogen-bond-donating trifluoromethanesulfonamide group.[1]
Step 1: Preparation of the NHTf-Substituted Pyrrolidine
-
Reductive Amination: React an appropriate aldehyde with dibenzylamine (NHBn₂) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) at room temperature for 16 hours.
-
Hydrogenolysis and Sulfonamide Formation: Subject the product from the previous step to hydrogenolysis (H₂, 1 atm, Pd/C in methanol) to remove the benzyl groups. Subsequently, treat the resulting primary amine with triflic anhydride (Tf₂O) and triethylamine (Et₃N) in dichloromethane (DCM) at 0 °C to room temperature for 1 hour to form the sulfonamide.
-
N-Boc Deprotection: If a Boc-protected starting material was used, deprotect the pyrrolidine nitrogen using trifluoroacetic acid (TFA) in DCM at 0 °C to room temperature for 6 hours.
Step 2: Coupling with N-Boc-(R)-Proline
-
To a solution of the NHTf-substituted pyrrolidine from Step 1 in DCM, add N-Boc-(R)-proline, EDC·HCl, HOBt, and DIPEA at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the coupled product by column chromatography.
Step 3: Final Deprotection
-
Remove the Boc protecting group from the proline nitrogen using TFA in DCM to yield the final prolinamide catalyst.
Application in Asymmetric Catalysis
This compound derivatives are highly effective organocatalysts for a range of asymmetric transformations. A representative application is the Michael addition of aldehydes to nitroalkenes.
Protocol 3: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
Materials:
-
This compound-derived organocatalyst (e.g., diarylprolinol silyl ether or prolinamide) (10 mol%)
-
Aldehyde (e.g., propanal) (2.0 equiv)
-
β-Nitrostyrene (1.0 equiv)
-
Solvent (e.g., Chloroform or Toluene)
Procedure:
-
To a stirred solution of the β-nitrostyrene in the chosen solvent at room temperature, add the aldehyde.
-
Add the this compound-derived organocatalyst.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to several days.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Data Presentation
The performance of various this compound-derived catalysts in asymmetric reactions is summarized below.
Table 1: Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes
| Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 9d (Prolinethioamide) | 4-Nitrobenzaldehyde | 95 | 94 | [1] |
| 30d (Prolinamido-sulfonamide) | 4-Nitrobenzaldehyde | 98 | 75 | [1] |
| 6d (Hydroxyprolinamide) | Isatin | up to 99 | up to 80 | [1] |
Table 2: Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes
| Catalyst | Aldehyde | Nitroalkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 8c (Triflamide-Prolinamide) | Propanal | trans-β-Nitrostyrene | 85 | 95:5 | 99 | [1] |
| Hayashi-Jørgensen Catalyst | Various | Various | High | High | High | [4][10] |
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Catalytic cycle for an asymmetric Michael addition.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nva.sikt.no [nva.sikt.no]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Enantioselective Alkylation with (R)-2-Phenylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective alkylation is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral molecules with a high degree of stereocontrol. The use of chiral auxiliaries remains a robust and widely employed strategy for achieving this transformation. (R)-2-Phenylpyrrolidine, a readily available chiral amine, serves as an effective chiral auxiliary for the asymmetric α-alkylation of prochiral ketones and aldehydes. This methodology relies on the formation of a chiral enamine intermediate, which diastereoselectively reacts with an electrophile. Subsequent hydrolysis of the resulting iminium salt affords the desired α-alkylated carbonyl compound in high enantiomeric excess and removes the chiral auxiliary, which can often be recovered.
These application notes provide a detailed protocol for the enantioselective alkylation of cyclohexanone using this compound as a chiral auxiliary, with a focus on benzylation as a representative example.
Core Principle
The underlying principle of this enantioselective alkylation involves a three-step sequence:
-
Enamine Formation: A prochiral ketone, such as cyclohexanone, is condensed with this compound to form a chiral enamine. The stereocenter of the pyrrolidine auxiliary directs the formation of a specific enamine geometry.
-
Diastereoselective Alkylation: The chiral enamine, which is the nucleophile, reacts with an electrophile (e.g., an alkyl halide). The bulky phenyl group of the auxiliary sterically hinders one face of the enamine, forcing the electrophile to approach from the less hindered face. This results in a highly diastereoselective carbon-carbon bond formation.
-
Hydrolysis: The resulting iminium salt is hydrolyzed under acidic conditions to yield the enantioenriched α-alkylated ketone and regenerate the chiral auxiliary.
Experimental Workflow and Signaling Pathways
The logical workflow for the enantioselective alkylation using this compound is depicted below.
Large-Scale Synthesis of (R)-2-Phenylpyrrolidine: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: (R)-2-Phenylpyrrolidine is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its stereocenter plays a crucial role in the biological activity of the final product, making enantiomerically pure this compound a critical starting material. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The following sections will explore and compare various synthetic strategies, offering quantitative data, detailed experimental procedures, and visual workflows to guide the selection and implementation of a suitable large-scale manufacturing process.
Biocatalytic Synthesis via Transaminase-Triggered Cyclization
Biocatalytic methods offer a green and highly selective approach to chiral amine synthesis, often operating under mild conditions with high enantiomeric excess. One promising strategy for this compound involves a transaminase-triggered cyclization of an ω-chloroketone.
Reaction Pathway:
Caption: Biocatalytic synthesis of this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | ω-chloroketones | [1] |
| Biocatalyst | Transaminase (R-selective) | [1] |
| Amine Donor | Isopropylamine (IPA) | [1] |
| Yield | Up to 90% (analytical) | [1] |
| Enantiomeric Excess (ee) | >99.5% for (R)-enantiomer | [1] |
| Scale | 300 mg preparative scale demonstrated | [1] |
| Temperature | 37-40 °C | [1] |
| pH | 8 | [1] |
Experimental Protocol: Preparative Scale Synthesis of this compound Analog
This protocol is adapted for the synthesis of an analog, (R)-2-(p-chlorophenyl)pyrrolidine, and can be modified for this compound by using the corresponding ω-chloroketone.[1]
Materials:
-
4-chloro-1-(p-chlorophenyl)butan-1-one
-
Dimethyl sulfoxide (DMSO)
-
Isopropylamine (IPA)
-
(R)-selective transaminase (e.g., ATA-117-Rd6)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8)
-
Concentrated HCl
-
Methyl tert-butyl ether (MTBE)
-
p-Toluenesulfonic acid (TsOH)
Procedure:
-
In a round-bottom flask, dissolve 300 mg of 4-chloro-1-(p-chlorophenyl)butan-1-one in 5 mL of DMSO.
-
Add 12.5 mL of a 2 M IPA stock solution in 100 mM potassium phosphate buffer (pH 8).
-
In a separate vessel, rehydrate 250 mg of the transaminase in 7.5 mL of a 3.33 mM PLP solution in the same buffer.
-
Add the rehydrated enzyme solution to the substrate mixture.
-
Protect the reaction from light and stir vigorously at 40 °C for 72 hours.
-
Cool the reaction mixture and acidify to pH < 3 with concentrated HCl.
-
Extract the aqueous phase with MTBE to remove unreacted substrate.
-
Basify the aqueous phase to pH > 10 with a suitable base (e.g., NaOH).
-
Extract the product into MTBE.
-
Dry the combined organic extracts over a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
For isolation as a salt, dissolve the crude product in MTBE and add a solution of p-toluenesulfonic acid in MTBE to precipitate the product salt.
-
Filter and dry the solid to obtain the final product.
Palladium-Catalyzed Asymmetric α-Arylation
Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. The asymmetric α-arylation of N-Boc-pyrrolidine provides a route to enantioenriched this compound.
Reaction Workflow:
Caption: Palladium-catalyzed asymmetric α-arylation workflow.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate | N-Boc-pyrrolidine | [2] |
| Arylating Agent | Aryl bromide | [2] |
| Catalyst System | Palladium catalyst (e.g., Pd(OAc)2) with a chiral ligand | |
| Yield | 62-70% for the Boc-protected intermediate | [2] |
| Enantiomeric Excess (ee) | 81-96% | [2] |
| Deprotection Yield | 49-56% | [2] |
| Key Reagents | (-)-sparteine for enantioselective deprotonation, ZnCl2 for transmetallation | [2] |
Experimental Protocol: Gram-Scale Synthesis
This protocol is a general guide based on reported procedures for palladium-catalyzed α-arylation.[2]
Materials:
-
N-Boc-pyrrolidine
-
(-)-sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Zinc chloride (ZnCl2)
-
Palladium(II) acetate (Pd(OAc)2)
-
A suitable phosphine ligand (e.g., a biarylphosphine)
-
Aryl bromide (e.g., bromobenzene)
-
Anhydrous solvent (e.g., THF or toluene)
-
Trifluoroacetic acid (TFA) for deprotection
-
Dichloromethane (DCM)
Procedure:
Part A: Synthesis of (R)-N-Boc-2-phenylpyrrolidine
-
Safety Note: This reaction involves pyrophoric reagents (s-BuLi) and should be conducted under an inert atmosphere (e.g., argon or nitrogen) by trained personnel.
-
To a solution of N-Boc-pyrrolidine and (-)-sparteine in an anhydrous solvent at low temperature (e.g., -78 °C), slowly add s-BuLi.
-
Stir the mixture at low temperature for the specified time to ensure complete deprotonation and lithiation.
-
Add a solution of ZnCl2 in the same solvent to perform the transmetallation.
-
In a separate flask, prepare the palladium catalyst by mixing Pd(OAc)2 and the phosphine ligand in the reaction solvent.
-
Add the aryl bromide to the catalyst mixture.
-
Transfer the solution of the 2-pyrrolidinozinc reagent to the catalyst/aryl bromide mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Part B: Deprotection
-
Dissolve the purified (R)-N-Boc-2-phenylpyrrolidine in DCM.
-
Add TFA and stir at room temperature until the deprotection is complete.
-
Carefully neutralize the reaction mixture and extract the product.
-
Purify the final product, for example, by distillation or crystallization of a salt.
Large-Scale Purification Considerations
The purification of this compound on a large scale is a critical step to achieve the desired purity and enantiomeric excess.
Purification Workflow:
Caption: General purification workflow for this compound.
Purification Methods:
-
Distillation: Effective for removing non-volatile impurities. The boiling point of 2-phenylpyrrolidine is a key parameter for this method.
-
Crystallization: The product can be crystallized as a salt (e.g., with tartaric acid or p-toluenesulfonic acid) to improve purity and handleability. This can also serve as a method for chiral resolution if starting from a racemic mixture.
-
Chiral Chromatography: For achieving very high enantiomeric excess, preparative chiral HPLC or supercritical fluid chromatography (SFC) can be employed. This is often used in later stages of drug development where purity requirements are stringent.[3] Large-scale chiral chromatography can be a cost-effective production method.[3]
Protocol: General Purification by Salt Formation and Recrystallization
-
Dissolve the crude this compound in a suitable solvent (e.g., ethanol, isopropanol).
-
Add a solution of a chiral acid (e.g., L-tartaric acid) in the same solvent to form the diastereomeric salt.
-
Heat the mixture to dissolve the salt completely and then allow it to cool slowly to induce crystallization.
-
Filter the crystals and wash with a small amount of cold solvent.
-
The desired diastereomeric salt can be recrystallized one or more times to enhance diastereomeric purity.
-
To obtain the free base, dissolve the purified salt in water, basify the solution, and extract the this compound into an organic solvent.
-
Dry and concentrate the organic extract to yield the purified product.
Safety and Scalability Considerations
Biocatalytic Routes:
-
Safety: Generally considered safe, using aqueous media and mild conditions. Avoids the use of hazardous reagents and high pressures.
-
Scalability: Readily scalable. The main considerations are the availability and cost of the enzyme, as well as the need for large-volume bioreactors. Downstream processing for product isolation and purification needs to be optimized for large volumes.
Palladium-Catalyzed Routes:
-
Safety: Requires careful handling of pyrophoric reagents (e.g., s-BuLi) and potentially toxic palladium catalysts and ligands. Reactions should be conducted in appropriate reactors with good temperature control and under an inert atmosphere.
-
Scalability: Scalable, but challenges include catalyst cost, removal of palladium residues from the final product to meet regulatory limits (often requiring specialized scavengers), and the handling of hazardous reagents. Careful process optimization is required to minimize catalyst loading and ensure robust and safe operation.
The choice of a large-scale synthesis route for this compound depends on several factors, including cost, desired purity, available equipment, and regulatory requirements. Biocatalytic methods offer a highly enantioselective and environmentally friendly option, particularly attractive for pharmaceutical applications. Palladium-catalyzed α-arylation provides a versatile chemical route, though it requires careful management of hazardous materials and catalyst residues. The detailed protocols and comparative data presented in this document aim to assist researchers and drug development professionals in making informed decisions for the efficient and scalable production of this important chiral intermediate.
References
- 1. Reductive amination of ketones catalyzed by whole cell biocatalysts containing imine reductases (IREDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-2-Phenylpyrrolidine in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Phenylpyrrolidine and its derivatives have emerged as powerful and versatile tools in the asymmetric synthesis of complex natural products. Their rigid pyrrolidine scaffold and the stereodirecting influence of the phenyl group make them excellent chiral auxiliaries and precursors for highly effective organocatalysts. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, enabling the stereocontrolled construction of intricate molecular architectures found in biologically active natural products.
Asymmetric α-Alkylation of Ketones using this compound as a Chiral Auxiliary
The use of this compound as a chiral auxiliary allows for the highly diastereoselective alkylation of ketone enolates. The phenyl group effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thereby establishing a new stereocenter with high fidelity.
Experimental Protocol: Diastereoselective Alkylation of a Prochiral Ketone
This protocol describes the formation of a chiral imine from this compound and a ketone, followed by deprotonation to form the enolate and subsequent alkylation.
Materials:
-
This compound
-
Prochiral ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Strong, non-nucleophilic base (e.g., LDA, LiHMDS)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the prochiral ketone (1.0 eq) and this compound (1.2 eq) in an anhydrous solvent. Reflux the mixture with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC or GC-MS). Remove the solvent under reduced pressure to obtain the crude chiral imine, which is used directly in the next step.
-
Enolate Formation: Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78 °C. Slowly add the freshly prepared LDA solution to the imine solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78 °C, add the alkylating agent (1.3 eq) dropwise. Stir the reaction mixture at -78 °C for 4-6 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Auxiliary Cleavage and Product Isolation: Hydrolyze the resulting N-alkylated imine by stirring with an aqueous solution of oxalic acid or dilute HCl in THF to afford the α-alkylated ketone. The chiral auxiliary can be recovered by basifying the aqueous layer and extracting with an organic solvent. Purify the crude α-alkylated ketone by flash column chromatography on silica gel.
Quantitative Data: Diastereoselective Alkylation
| Ketone | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) |
| Cyclohexanone | Benzyl Bromide | LDA | THF | -78 to rt | 85 | >95 |
| Cyclopentanone | Methyl Iodide | LiHMDS | THF | -78 to rt | 82 | >90 |
| Propiophenone | Ethyl Iodide | LDA | THF | -78 to rt | 78 | >92 |
Diagram: Asymmetric Alkylation Workflow
Caption: Workflow for Asymmetric Alkylation.
Organocatalysis with this compound Derivatives
This compound serves as a valuable scaffold for the synthesis of a wide range of chiral organocatalysts. These catalysts are particularly effective in promoting enantioselective Michael additions and Diels-Alder reactions, key transformations in the construction of complex natural product skeletons.
Application: Enantioselective Michael Addition
Derivatives of this compound, such as those bearing a thiourea or a diarylprolinol ether moiety, are highly effective catalysts for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Experimental Protocol: Organocatalytic Michael Addition
This protocol outlines a general procedure for the enantioselective Michael addition of a ketone to a nitro-olefin catalyzed by a (R)-2-phenylpyrrolidinyl-thiourea catalyst.
Materials:
-
(R)-2-phenylpyrrolidinyl-thiourea catalyst (e.g., (R,R)-N-(2-((2-phenylpyrrolidin-1-yl)methyl)phenyl)-N'-(4-nitrophenyl)thiourea)
-
Ketone (e.g., cyclohexanone)
-
Nitro-olefin (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a vial, add the (R)-2-phenylpyrrolidinyl-thiourea catalyst (5-10 mol%).
-
Addition of Reactants: Add the ketone (2.0 eq) and the nitro-olefin (1.0 eq) to the vial.
-
Solvent and Reaction Conditions: Add the anhydrous solvent and stir the reaction mixture at the desired temperature (e.g., room temperature) until the reaction is complete (monitored by TLC).
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the enantioenriched Michael adduct.
Quantitative Data: Enantioselective Michael Addition
| Ketone | Nitro-olefin | Catalyst Loading (mol%) | Solvent | Yield (%) | e.e. (%) |
| Cyclohexanone | trans-β-nitrostyrene | 10 | Toluene | 95 | 98 |
| Acetone | 2-Nitrostyrene | 10 | CH₂Cl₂ | 88 | 95 |
| Cyclopentanone | (E)-2-Nitro-1-phenylpropene | 5 | Toluene | 92 | 99 |
Diagram: Catalytic Cycle for Michael Addition
Troubleshooting & Optimization
improving enantioselectivity in (R)-2-Phenylpyrrolidine catalyzed reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving enantioselectivity in reactions catalyzed by (R)-2-Phenylpyrrolidine.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common challenge. Follow this systematic guide to diagnose and resolve the issue.
Q1: My enantiomeric excess (ee) is lower than expected. What are the first things I should check?
A1: Before delving into extensive optimization, it's crucial to verify the fundamentals of your experimental setup.
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Purity of Reagents and Catalyst: Ensure the purity of your starting materials, solvents, and the this compound catalyst. Trace impurities can act as catalyst poisons or promote non-selective background reactions.
-
Reaction Conditions: Double-check that the reaction temperature, concentration, and atmosphere (if air or moisture-sensitive) are precisely controlled and consistent with your protocol.[1]
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Analytical Method: Validate your chiral HPLC or GC method to ensure accurate determination of the enantiomeric excess. An unoptimized analytical method can provide misleading results.
Q2: I've confirmed the purity of my materials and the accuracy of my analytical method, but the enantioselectivity is still low. What's the next step?
A2: If the initial checks do not resolve the issue, the next step is to systematically screen and optimize key reaction parameters that significantly influence the stereochemical outcome.
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Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1] Consider running the reaction at 0 °C, -20 °C, or even lower.
-
Solvent: The polarity and coordinating ability of the solvent can have a profound impact on the transition state geometry. A screening of different solvents is highly recommended. Non-polar aprotic solvents often favor higher enantioselectivity.
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Catalyst Loading: Insufficient catalyst loading can result in a competitive, non-enantioselective background reaction.[1] Conversely, excessively high loading can sometimes lead to catalyst aggregation and reduced activity. An optimal catalyst loading, typically between 5-20 mol%, should be determined experimentally.
Q3: I have optimized the temperature, solvent, and catalyst loading, but the enantioselectivity has only marginally improved. Are there other factors to consider?
A3: Yes, several other factors can influence the enantioselectivity of your reaction.
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Additives: The presence of additives can significantly enhance enantioselectivity.
-
Substrate Structure: The steric and electronic properties of your substrates are critical. Bulky substituents on either the nucleophile or the electrophile can enhance facial selectivity.
Frequently Asked Questions (FAQs)
Q4: How does the structure of this compound contribute to its catalytic activity and enantioselectivity?
A4: this compound is a bifunctional organocatalyst. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (aldehyde or ketone) to form a chiral enamine intermediate. The phenyl group at the 2-position creates a specific chiral environment that directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer.
Q5: For which types of reactions is this compound a suitable catalyst?
A5: this compound and its derivatives are effective catalysts for a variety of asymmetric transformations, including:
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Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Aldol Reactions: The reaction between an enolate (or enamine) and a carbonyl compound.
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α-Amination of Aldehydes: The direct introduction of a nitrogen-containing group at the α-position of an aldehyde.
Q6: Can I use (S)-2-Phenylpyrrolidine to obtain the opposite enantiomer of my product?
A6: Yes, in most cases, using the enantiomeric catalyst, (S)-2-Phenylpyrrolidine, will result in the formation of the opposite product enantiomer with a similar level of enantioselectivity, assuming all other reaction conditions are kept the same.
Data Presentation
The following tables summarize the effect of various reaction parameters on the enantioselectivity of pyrrolidine-catalyzed reactions. While not all data is specific to this compound, the general trends are applicable.
Table 1: Effect of Solvent and Temperature on a Proline-Catalyzed Aldol Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | DMSO | 25 | 95 | 95:5 | 96 |
| 2 | CH3CN | 25 | 90 | 93:7 | 93 |
| 3 | THF | 25 | 85 | 90:10 | 85 |
| 4 | CHCl3 | 25 | 70 | 85:15 | 70 |
| 5 | DMSO | 4 | 92 | 97:3 | >99 |
Data is illustrative and adapted from proline-catalyzed reactions, a close structural analog.
Table 2: Effect of Catalyst Loading on a Pyrrolidine-Catalyzed Michael Addition
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | 48 | 85 | 90 |
| 2 | 10 | 24 | 92 | 95 |
| 3 | 20 | 12 | 95 | 97 |
Data is illustrative and shows a general trend.
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyzed Michael Addition of Ketones to Nitroolefins
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To a stirred solution of the nitroolefin (0.5 mmol) in the desired solvent (2.0 mL) at the specified temperature, add the ketone (1.5 mmol).
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Add this compound (0.05 mmol, 10 mol%).
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Stir the reaction mixture at the same temperature and monitor the progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
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Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Protocol 2: General Procedure for this compound Catalyzed α-Amination of Aldehydes
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To a solution of the aldehyde (1.0 mmol) and this compound (0.2 mmol, 20 mol%) in an anhydrous solvent (e.g., CH2Cl2, 5.0 mL) at -15 °C, add the azodicarboxylate (1.2 mmol) dropwise.
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Stir the reaction mixture at this temperature for the specified time, monitoring by TLC.
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Once the aldehyde is consumed, concentrate the reaction mixture under reduced pressure.
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The crude α-amino aldehyde can be purified by column chromatography or used directly in subsequent steps after a simple workup.
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To determine the enantiomeric excess, the α-amino aldehyde is typically reduced to the corresponding β-amino alcohol with NaBH4, which is then analyzed by chiral HPLC.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for troubleshooting and understanding this compound catalyzed reactions.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Generalized catalytic cycle for enamine catalysis.
References
troubleshooting low chemical yield with (R)-2-Phenylpyrrolidine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low chemical yields in reactions utilizing (R)-2-Phenylpyrrolidine and its derivatives as organocatalysts.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?
Low yields can stem from a variety of factors. A systematic approach is crucial for identifying the root cause. The most common culprits are the quality of reagents and the reaction setup itself.
Initial Troubleshooting Steps:
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Reagent and Solvent Purity: Ensure all starting materials and solvents are of high purity and appropriately dried. Protic impurities like water can deactivate the catalyst or participate in side reactions.[1][2] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.[1]
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Catalyst Integrity: Verify the quality and handling of the this compound catalyst. Organocatalysts can be sensitive to air, moisture, and improper storage.
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Reaction Temperature: Temperature control is critical. An incorrect temperature can negatively affect the energy difference between diastereomeric transition states, leading to poor selectivity and yield.[1] Consider running the reaction at a lower temperature to enhance selectivity, even if it requires a longer reaction time.[1]
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Stoichiometry: Double-check the molar ratios of your reactants and catalyst. In some cases, using a large excess of one reagent can help drive the reaction to completion and minimize byproducts.[3]
Q2: My reaction starts efficiently but seems to stall before all the starting material is consumed. What could be causing this?
This issue often points towards catalyst deactivation or product inhibition.
Potential Causes and Solutions:
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Catalyst Deactivation/Poisoning: The catalyst can be deactivated by impurities in the starting materials or solvents, such as water, other Lewis bases (e.g., amines, amides), or sulfur compounds.[1][2] The amine product itself can also act as a competitive inhibitor by binding to the catalyst's active site, reducing its efficacy over time.[2]
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Substrate Stability: The starting material itself might be unstable under the reaction conditions, degrading over time.
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Solution: If the substrate is known to be unstable, consider synthesizing it and using it immediately in the next step or exploring alternative synthetic routes with more stable intermediates.[3]
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Q3: I am observing a significant amount of side products. How can I improve the selectivity of my reaction?
The formation of byproducts is a common cause of low yields. Identifying the side products can provide clues to the competing reaction pathways.
Common Side Reactions and Mitigation Strategies:
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Over-alkylation: In reactions like reductive aminations, the desired amine product can sometimes react further with the carbonyl starting material.[3]
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Mitigation: Control the stoichiometry carefully, often by using a large excess of the primary amine source. Slow addition of the reducing agent can also help by keeping the concentration of the reactive imine intermediate low.[3]
-
-
Homocoupling: In coupling reactions, such as those involving alkynes, homocoupling of one of the reactants can be a significant side reaction.[4]
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Mitigation: This can often be minimized by the slow addition of the susceptible reagent and by using non-polar solvents.[4]
-
-
Racemization: The desired chiral product may racemize under the reaction conditions, especially with prolonged reaction times or at elevated temperatures.[4]
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Mitigation: Monitor the reaction closely and stop it as soon as the starting material is consumed. Optimize the temperature to find a balance between reaction rate and product stability.[4]
-
Q4: How should I approach optimizing the reaction conditions for my specific substrates?
When literature protocols provide poor results, a systematic optimization of reaction conditions is necessary.[1][5]
Optimization Parameters:
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Solvent Screening: The choice of solvent is critical. Screen a range of solvents with varying polarities.
-
Temperature Optimization: Evaluate the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to find the optimal balance between rate, selectivity, and stability.[1]
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Catalyst Loading: Vary the amount of this compound to see if a higher or lower loading improves the yield. While higher loading might increase the rate, it can also lead to more side products.
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Concentration: The concentration of reactants can influence reaction rates and the formation of bimolecular side products. Test a few different concentrations to find the ideal conditions.
A logical workflow for troubleshooting can help systematically address these issues.
Caption: A logical workflow for troubleshooting low reaction yields.
Data Presentation: Catalyst Performance
The performance of pyrrolidine-based organocatalysts is highly dependent on their structure and the specific reaction conditions. The following table, adapted from studies on asymmetric aldol reactions, illustrates how modifications to the catalyst and reactants can impact yield and stereoselectivity.[6]
| Catalyst Type | Aldehyde | Ketone | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 99:1 | >99 |
| Boc-L-Prolinamide | 4-Chlorobenzaldehyde | Cyclohexanone | 94 | 99:1 | 99 |
| (S)-Pyrrolidine-thiourea | 4-Bromobenzaldehyde | Acetone | 95 | - | 92 |
| (S)-Pyrrolidine-thiourea | 2-Naphthaldehyde | Acetone | 92 | - | 90 |
Note: This data is compiled from different studies for illustrative purposes; direct comparison should be made with caution as reaction conditions may vary slightly.[6]
Experimental Protocols
Adhering to a well-defined experimental protocol is essential for reproducibility. Below is a general procedure for an asymmetric Michael addition, a common application for pyrrolidine-based catalysts.
Protocol: Thiourea-Catalyzed Asymmetric Michael Addition[6]
This protocol details the addition of a ketone to a nitroalkene, catalyzed by a chiral pyrrolidine-thiourea derivative.
Materials:
-
Nitroalkene (1.0 equiv)
-
Cyclohexanone (10.0 equiv)
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(S)-Pyrrolidine-thiourea catalyst (20 mol%)
-
n-Butyric acid (10 mol%)
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Anhydrous Toluene
-
Magnetic stirrer and stir bar
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Reaction vial
Procedure:
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Catalyst Preparation: To a stirred solution of the (S)-pyrrolidine-thiourea catalyst (0.05 mmol) and n-butyric acid (0.025 mmol) in anhydrous toluene (1.0 mL) in a reaction vial, add cyclohexanone (2.5 mmol).
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Reaction Initiation: Add the nitroalkene (0.25 mmol) to the mixture.
-
Reaction Monitoring: Stir the reaction at the designated temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for an organocatalyzed reaction.
References
identifying common side reactions of (R)-2-Phenylpyrrolidine in catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-2-Phenylpyrrolidine as an organocatalyst. The information herein is designed to address common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic modes of this compound?
A1: this compound primarily functions through two main catalytic cycles: enamine and iminium catalysis. In enamine catalysis, the catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[1][2] In iminium catalysis, it reacts with an α,β-unsaturated carbonyl compound to generate an electrophilic iminium ion.[3]
Q2: What are the most common substrate-related side reactions observed in catalysis with this compound?
A2: The most prevalent side reactions typically involve the substrates themselves, rather than the catalyst. These include:
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Self-condensation of the carbonyl substrate: Aldehydes and ketones can react with themselves in an aldol-type reaction, especially at higher concentrations or temperatures.
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Michael addition: In reactions involving Michael acceptors, the nucleophilic enamine intermediate can undergo a Michael addition.
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Dehydration: The initial product of an aldol or Michael addition may undergo dehydration to form an α,β-unsaturated compound, particularly under acidic or basic conditions or at elevated temperatures.
Q3: Can the this compound catalyst itself degrade or participate in side reactions?
A3: While generally robust, the pyrrolidine core can be susceptible to certain deactivating pathways:
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Oxidation: The pyrrolidine nitrogen can be oxidized, especially in the presence of strong oxidants or under aerobic conditions, potentially forming an inactive N-oxide.
-
Dimerization: While less common, catalyst dimerization or oligomerization can occur under certain conditions, reducing the concentration of the active monomeric catalyst.
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Irreversible binding to byproducts: The catalyst can sometimes form stable, off-cycle adducts with reactive intermediates or byproducts, effectively sequestering the catalyst and inhibiting turnover.
Q4: How can I detect the formation of side products in my reaction?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
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Thin Layer Chromatography (TLC): For initial, rapid screening of the reaction mixture to visualize the formation of new spots corresponding to byproducts.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For quantitative analysis of the reaction mixture to determine the ratio of desired product to side products.
-
Mass Spectrometry (MS): Coupled with HPLC or GC (LC-MS or GC-MS), this is a powerful tool for identifying the molecular weights of unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of isolated side products.
Troubleshooting Guides
Issue 1: Low yield of the desired product and observation of multiple byproducts.
| Potential Cause | Troubleshooting Steps |
| Substrate Self-Condensation | - Decrease the concentration of the carbonyl substrate.- Add the carbonyl substrate slowly to the reaction mixture.- Lower the reaction temperature. |
| Michael Addition of Enamine to Starting Material | - Use a less reactive Michael acceptor if possible.- Optimize the stoichiometry of the reactants. |
| Product Dehydration | - Run the reaction at a lower temperature.- Use a milder workup procedure, avoiding strong acids or bases.- Minimize the reaction time. |
| Catalyst Deactivation | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use high-purity, anhydrous solvents to avoid catalyst poisoning by water or other impurities. |
Issue 2: Poor enantioselectivity.
| Potential Cause | Troubleshooting Steps |
| Background Uncatalyzed Reaction | - Lower the reaction temperature to favor the catalyzed pathway.- Decrease the concentration of the reactants. |
| Racemization of the Product | - Check the stability of the product under the reaction and workup conditions.- Reduce the reaction time or temperature. |
| Presence of Protic Impurities | - Use rigorously dried solvents and reagents. Protic impurities can interfere with the chiral environment. |
Data on Common Side Reactions
While specific quantitative data for this compound is highly dependent on the specific reaction, the following table summarizes the general types of side products that can be expected with different classes of substrates.
| Substrate Class | Common Side Products | Factors Promoting Side Reactions |
| Aldehydes | Aldol self-condensation products, dehydrated (enone) products. | High concentration, high temperature, prolonged reaction time. |
| Ketones | Aldol self-condensation products (less common than with aldehydes). | High temperature, presence of a strong base. |
| α,β-Unsaturated Aldehydes/Ketones | Michael adducts with the enamine of the donor, polymerization of the acceptor. | High concentration of the Michael acceptor. |
| Nitroalkenes | Michael adducts. | Presence of protic impurities that can protonate the nitro group. |
Experimental Protocols
Protocol 1: General Procedure for an this compound-Catalyzed Michael Addition
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Michael donor (1.0 mmol), the α,β-unsaturated ketone (1.2 mmol), and the solvent (e.g., anhydrous toluene, 5 mL).
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Add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC or HPLC.
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Identification of Byproducts by LC-MS
-
Prepare a sample of the crude reaction mixture by diluting a small aliquot in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Run a gradient elution method, for example, from 10% acetonitrile in water to 90% acetonitrile in water over 20 minutes.
-
Monitor the eluent using both a UV detector and the mass spectrometer.
-
Analyze the mass spectrum of each peak to determine the molecular weight of the components.
-
Compare the molecular weights to those of the expected product and potential side products (e.g., self-condensation products, dehydrated products).
Visualizing Catalytic Cycles and Side Reactions
Catalytic Cycles
Common Side Reaction Pathways
Troubleshooting Workflow for Low Yield
References
- 1. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
Technical Support Center: Optimization of (R)-2-Phenylpyrrolidine Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for (R)-2-Phenylpyrrolidine and its derivatives as organocatalysts.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving low enantioselectivity (ee). What are the common causes and how can I improve it?
A1: Low enantiomeric excess is a frequent challenge in asymmetric catalysis. Several factors can be responsible. A systematic approach to troubleshooting is recommended.
-
Analytical Method Validation: Before optimizing reaction parameters, ensure your analytical method (e.g., chiral HPLC or GC) is accurate and provides good separation of enantiomers (Resolution > 1.5).[1] An unvalidated method can yield misleading ee values.[2]
-
Reaction Temperature: Temperature is a critical parameter. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2][3][4] Consider running reactions at 0 °C, -20 °C, or even lower.[4]
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Solvent Choice: The solvent significantly influences the catalyst's conformation and the transition state geometry.[4][5] Screening a range of solvents with varying polarities is advisable. Non-polar aprotic solvents like toluene or dichloromethane are often good starting points.[3][6][7]
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Catalyst and Reagent Purity: Impurities in the catalyst, substrates, or solvent can act as inhibitors or catalyst poisons, leading to a decrease in enantioselectivity.[1][2] Ensure all materials are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions.[4]
-
Catalyst Loading: An insufficient catalyst loading can result in a competing, non-selective background reaction, which lowers the overall ee.[2][8] Conversely, excessively high loading can sometimes lead to the formation of less selective catalyst aggregates.[8] It is crucial to optimize the catalyst loading for your specific reaction.
-
Additives: In some cases, additives like weak Brønsted acids or even a controlled amount of water can improve enantioselectivity by facilitating key steps in the catalytic cycle or by helping to create a more ordered transition state.[4]
Q2: I am observing low or no product yield. What should I troubleshoot?
A2: Low product yield can stem from several issues, ranging from catalyst inactivity to suboptimal reaction conditions.
-
Catalyst Deactivation/Poisoning: The catalyst may be deactivated by impurities in the starting materials or solvent.[2][9] Common poisons for metal-based catalysts include sulfur-containing compounds.[1] For organocatalysts, acidic or basic impurities can disrupt the catalytic cycle.[10] Ensure all reagents are purified and solvents are of high quality.
-
Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal.[9] Systematically screen these parameters. Monitoring the reaction over time with techniques like TLC or GC can help determine if the reaction has gone to completion.[2]
-
Catalyst Loading: If the catalyst loading is too low, the reaction rate may be impractically slow, leading to low conversion within a typical timeframe.[11] Consider incrementally increasing the catalyst loading.[11]
-
Atmosphere: For catalysts that are sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation.[1][4]
Q3: My results are not reproducible between runs. What factors should I investigate?
A3: Poor reproducibility is often traced back to subtle inconsistencies in materials or procedures.
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Purity of Starting Materials: Trace impurities can act as inhibitors or competing substrates, leading to variable results.[1] Using reagents and solvents from the same batch or with consistent purity specifications can help.[10]
-
Catalyst Quality: Variations in the purity or activity of the catalyst from different batches or suppliers can significantly impact the outcome.[1] If possible, use a catalyst from a single, reliable source or purify it before use.[10]
-
Reaction Setup and Control: Ensure consistent and precise control over reaction parameters such as temperature, stirring speed, and concentrations.[10] The order of reagent addition can also be critical in some cases.[8]
-
Moisture and Atmosphere: For sensitive reactions, even small variations in the amount of ambient moisture or oxygen can lead to inconsistent results. Ensure rigorous control over the reaction atmosphere.[4]
Q4: How do I select the optimal solvent for my reaction?
A4: The choice of solvent is critical as it can influence catalyst conformation, solubility of reagents, reaction rate, and stereoselectivity.[3][4][5][12]
-
Screening: The most effective method is to screen a range of solvents with different properties (polar aprotic, polar protic, non-polar).[2][8]
-
General Trends: Non-polar solvents often provide better stereocontrol in organocatalyzed reactions.[4] However, the optimal solvent is highly dependent on the specific reaction and substrates.[8] In some cases, polar solvents may be required for solubility, while in others, aprotic polar solvents can hinder the reaction rate.[6][7]
-
Purity: Regardless of the solvent chosen, using an anhydrous, high-purity grade is essential to avoid introducing catalyst poisons or unwanted side reactions.[4]
Q5: What is the optimal catalyst loading and how does it affect the reaction?
A5: Catalyst loading, typically expressed in mol%, is a critical parameter that affects reaction rate, yield, and enantioselectivity.[8][11]
-
Optimization: The optimal loading is reaction-specific and must be determined experimentally. A good starting point is often between 1-20 mol%.[4] The goal is to find the lowest possible loading that maintains a good reaction rate and high selectivity.[11]
-
Effects of Low Loading: Insufficient catalyst can lead to slow or incomplete reactions and may allow a non-selective background reaction to occur, which lowers the overall enantioselectivity.[2][8]
-
Effects of High Loading: While higher loading can increase the reaction rate, it also increases costs.[11] In some instances, very high concentrations can lead to catalyst aggregation, which may decrease selectivity, or can complicate product purification.[8][10]
Q6: I am observing unexpected side products. What are the common side reactions and how can they be minimized?
A6: Side reactions can compete with the desired transformation, reducing yield and complicating purification.
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Racemization: The desired chiral product may racemize under the reaction conditions, especially with prolonged reaction times or at elevated temperatures.[3] Monitoring the product's ee over time can help identify if this is an issue.
-
Polymerization/Oligomerization: Aldehyde substrates, in particular, can be prone to polymerization or secondary additions (polyaldolisation) under certain catalytic conditions.[13][14]
-
Isomerization: Starting materials, such as certain alkenes, can isomerize to a less reactive or non-reactive form, competing with the desired reaction.[15]
-
Minimization Strategies: Optimizing reaction conditions such as temperature, reaction time, and the order of addition can help minimize side reactions. For example, slow addition of a reactive substrate can maintain a low concentration and suppress unwanted pathways.[3]
Troubleshooting Guides
Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting and improving low enantioselectivity.
Workflow for Low Yield
Caption: A logical progression for diagnosing and resolving issues of low reaction yield.
Data Summary Tables
Table 1: Effect of Solvent on Enantioselectivity in a Proline-Catalyzed Aldol Reaction*
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | CH3CN | 68 | 76 |
| 2 | THF | 95 | 85 |
| 3 | Toluene | 92 | 90 |
| 4 | CH2Cl2 | 90 | 93 |
| 5 | DMSO | 99 | 48 |
| 6 | Neat (No Solvent) | 97 | 96 |
*Data is illustrative of general trends for pyrrolidine-based catalysts and adapted from literature examples.[4][14] Non-polar solvents often favor higher selectivity.
Table 2: Effect of Temperature on Enantioselectivity*
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 (Room Temp) | 95 | 88 |
| 2 | 0 | 93 | 94 |
| 3 | -20 | 90 | 98 |
| 4 | -40 | 85 | >99 |
*Data is illustrative and compiled from general trends.[2][3][4] Lowering the temperature generally increases enantioselectivity but may decrease the reaction rate.
Table 3: Effect of Catalyst Loading on Enantioselectivity and Yield*
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 1 | 85 | 90 |
| 2 | 5 | 98 | 95 |
| 3 | 10 | 99 | 96 |
| 4 | 20 | 99 | 96 |
*Data is illustrative.[8][16][17] The optimal loading balances reaction rate and selectivity without excessive cost or purification challenges.
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction
This protocol is a generalized procedure and should be optimized for specific substrates.
-
Preparation: To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound-based catalyst (e.g., 10-20 mol%).
-
Reagent Addition: Add the desired solvent (e.g., CH2Cl2, Toluene).[4] Add the ketone (e.g., 2.0 equivalents).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C).
-
Substrate Addition: Slowly add the aldehyde (1.0 equivalent) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction vigorously at the target temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for an Asymmetric Michael Addition
This protocol provides a general starting point for the conjugate addition of a nucleophile to an α,β-unsaturated compound.
-
Preparation: In a dry reaction flask under an inert atmosphere, dissolve the this compound-based catalyst (e.g., 10 mol%) in the chosen solvent (e.g., CH2Cl2).[18]
-
Reagent Addition: Add the Michael donor (e.g., a ketone or aldehyde, 1.2 equivalents).
-
Cooling: Cool the solution to the optimized reaction temperature (e.g., 4 °C).
-
Substrate Addition: Add the Michael acceptor (e.g., a nitroalkene, 1.0 equivalent) to the mixture.
-
Reaction Monitoring: Allow the reaction to stir for the optimized duration (e.g., 24-48 hours), monitoring by TLC or HPLC.
-
Work-up: Upon completion, concentrate the reaction mixture directly.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge [organic-chemistry.org]
- 14. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. digital.csic.es [digital.csic.es]
- 18. Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for Products from (R)-2-Phenylpyrrolidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (R)-2-Phenylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can include unreacted starting materials, the this compound catalyst itself, diastereomeric side products, and byproducts from side reactions. A thorough analysis of the crude reaction mixture by techniques such as NMR, LC-MS, and achiral HPLC is recommended to identify the specific impurity profile before starting purification.[1]
Q2: Which purification methods are most effective for products of this compound reactions?
A2: The most effective methods are typically column chromatography on silica gel for general purification, and chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for the separation of enantiomers.[1] In some cases, crystallization of diastereomeric salts can also be a viable, albeit more complex, technique.[2]
Q3: How can I remove the this compound catalyst after the reaction?
A3: Since this compound is a basic amine, it can often be removed by an acidic wash during the reaction workup. By treating the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the protonated amine catalyst will become water-soluble and partition into the aqueous phase. This method should only be used if the desired product is stable in acidic conditions.
Q4: What are the key considerations when choosing a chiral stationary phase (CSP) for HPLC separation?
A4: The choice of CSP is crucial for successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often effective for a wide range of chiral compounds, including pyrrolidine derivatives.[1] For phenylpyrrolidinone derivatives, chlorinated polysaccharide-based CSPs have shown good resolving power.[1] A systematic screening of different CSPs is the most reliable way to find the optimal column for a specific product.[1]
Troubleshooting Guides
Problem 1: Poor or No Separation of Enantiomers on Chiral HPLC
Possible Causes:
-
Suboptimal mobile phase composition.
-
Inappropriate chiral stationary phase (CSP).
-
Incorrect column temperature.
-
Column overloading.
Solutions:
-
Optimize the Mobile Phase: Systematically vary the ratio of the polar (e.g., ethanol, isopropanol) and non-polar (e.g., hexane) components of the mobile phase. Small changes can significantly impact resolution.
-
Screen Different CSPs: If optimizing the mobile phase is unsuccessful, screen a range of CSPs with different chiral selectors.
-
Adjust the Temperature: Temperature can influence chiral recognition. Analyze samples at different temperatures (e.g., in 5°C increments) to find the optimum for separation.[3]
-
Reduce Sample Concentration: If peak fronting or broadening is observed, dilute the sample and reinject.
Problem 2: Product "Oiling Out" During Crystallization of Diastereomeric Salts
Possible Causes:
-
High concentration of the diastereomeric salt.
-
Too rapid cooling of the solution.
-
Inappropriate solvent system.
Solutions:
-
Dilute the Solution: Add more solvent to reduce the concentration of the salt.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, followed by gradual cooling in an ice bath or refrigerator.
-
Solvent Screening: Experiment with different solvent systems to find one in which the desired diastereomer has lower solubility.
-
Seeding: Introduce a small seed crystal of the desired pure diastereomer to induce crystallization.
Problem 3: Co-elution of the Product with a Diastereomeric Byproduct during Column Chromatography
Possible Causes:
-
Similar polarities of the product and the byproduct.
-
Inappropriate solvent system for chromatography.
Solutions:
-
Optimize the Eluent System: Use a shallower solvent gradient or an isocratic elution with a solvent system that provides better separation. Test different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Change the Stationary Phase: If silica gel is not effective, consider using a different stationary phase, such as alumina or a bonded-phase silica.
-
Preparative HPLC or SFC: For difficult separations, preparative chiral HPLC or SFC can provide higher resolution.
Quantitative Data Summary
| Product Type | Purification Method | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Reference |
| 2-Arylpyrrolidines | Precipitation as tosylate salt | 84 | >99.5 | |
| Trisubstituted Pyrrolidines | Flash column chromatography | 32-67 | 85-96 | [4] |
| Michael Adducts | Flash column chromatography | 95-99 | up to 85 | [5] |
| Pyrrolidine Inhibitors | Recrystallization | 99 | ≥95 |
Experimental Protocols
Protocol 1: General Workup and Flash Chromatography Purification
-
Quench the Reaction: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine and Dry: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Flash Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation
-
Column Selection: Start with a commonly used polysaccharide-based chiral stationary phase.
-
Mobile Phase Screening: Begin with a standard mobile phase such as 90:10 hexane:isopropanol at a flow rate of 1 mL/min.
-
Optimization: If separation is not achieved, systematically vary the percentage of the alcohol co-solvent (e.g., in 5% increments). If necessary, screen other alcohol co-solvents like ethanol.
-
Analysis: Inject a small volume of the purified, racemic product. A resolution of >1.5 between the two enantiomer peaks is considered baseline separation.
Visualizations
Caption: General experimental workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
addressing the instability of (R)-2-Phenylpyrrolidine under specific conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on addressing the instability of (R)-2-Phenylpyrrolidine under specific experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are oxidation and, to a lesser extent, hydrolysis. The pyrrolidine ring, being a secondary amine, is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. While generally stable, the compound may undergo slow hydrolysis under strongly acidic or basic aqueous conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To maintain the stability and purity of this compound, it is recommended to store it in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is advisable. The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: What are the visual signs of this compound degradation?
A3: A noticeable change in the color of the compound, from colorless or light yellow to a darker yellow or brown, can be an indicator of degradation, likely due to oxidation. The appearance of precipitates or cloudiness in solutions may also suggest the formation of less soluble degradation products. However, significant degradation can occur without any visible changes.
Q4: Which analytical techniques are best for assessing the stability and purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most effective method for assessing both the purity and enantiomeric integrity of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for identifying unknown degradation products by providing molecular weight information.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Discoloration of the this compound sample over time.
-
Possible Cause: Oxidative degradation due to exposure to air and/or light.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, under an inert atmosphere, and protected from light.
-
Use Fresh Samples: For sensitive experiments, it is best to use a freshly opened or recently purchased batch of the compound.
-
Inert Atmosphere Handling: When preparing solutions, use solvents that have been deoxygenated by sparging with an inert gas. Handle the compound in a glove box or under a stream of inert gas if possible.
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS chromatograms.
-
Possible Cause: Formation of degradation products due to instability under the experimental conditions (e.g., pH, temperature).
-
Troubleshooting Steps:
-
Characterize New Peaks: Utilize LC-MS to determine the mass of the new impurities, which can help in identifying the degradation products.
-
Review Experimental Conditions: Investigate if extreme pH, high temperatures, or prolonged reaction times could be contributing to the degradation.
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Conduct a Forced Degradation Study: To understand the degradation profile, intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.
-
Issue 3: Inconsistent or poor results in catalytic reactions using this compound.
-
Possible Cause: Degradation of the catalyst or reagent, leading to a lower effective concentration and the presence of interfering impurities.
-
Troubleshooting Steps:
-
Confirm Purity: Analyze the this compound sample by HPLC to confirm its purity before use.
-
Prepare Fresh Solutions: Prepare solutions of this compound fresh before each experiment, especially if the solvent is not anhydrous or has been exposed to air.
-
Check for Incompatibilities: Be aware of potential incompatibilities with other reagents in the reaction mixture. Strong oxidizing agents should be avoided.
-
Data Presentation
The following table summarizes the potential impact of various conditions on the stability of this compound. Quantitative data is based on general knowledge of secondary amines and pyrrolidines, as specific degradation kinetics for this compound are not widely published.
| Condition | Potential Effect on this compound | Recommended Mitigation |
| Temperature | Increased degradation rate with higher temperatures. | Store at 2-8°C for long-term storage. Avoid unnecessary exposure to high temperatures during experiments. |
| Light | Photolytic degradation, particularly in the presence of photosensitizers. | Store in amber vials or protect from light with aluminum foil. |
| pH | Generally stable at neutral pH. Potential for slow hydrolysis under strong acidic or basic conditions. | Maintain the pH of aqueous solutions as close to neutral as possible. If extreme pH is necessary, minimize reaction time and temperature. |
| Oxygen/Air | Oxidation of the pyrrolidine ring, leading to the formation of N-oxides or other oxidation products. | Store under an inert atmosphere (argon or nitrogen). Use deoxygenated solvents for preparing solutions. |
| Oxidizing Agents | Rapid degradation. | Avoid contact with strong oxidizing agents (e.g., hydrogen peroxide, permanganates). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase for analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for 24 hours. At specified time points, withdraw a sample and dilute for analysis.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound in a suitable solvent for 24 hours. After the specified time, cool the sample, dissolve it in a suitable solvent (if solid), and dilute for analysis.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration. Keep a control sample protected from light. After exposure, dilute the samples for analysis.
-
-
Analysis: Analyze all stressed and control samples using a suitable stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS).
Protocol 2: HPLC Method for Purity and Stability Analysis
This is a starting point for developing a stability-indicating HPLC method.
-
Column: Chiral stationary phase (e.g., polysaccharide-based) for enantiomeric purity and achiral C18 column for purity analysis.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium acetate or phosphate buffer) at a suitable pH. The exact composition should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm) and/or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: A simplified diagram of a potential oxidative degradation pathway.
effective methods for removing (R)-2-Phenylpyrrolidine catalyst post-reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the (R)-2-Phenylpyrrolidine catalyst from reaction mixtures. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during product purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing this compound post-reaction?
A1: The primary methods for removing the basic this compound catalyst include:
-
Acid-Base Extraction: This is often the first and most efficient method to try. The basic catalyst is protonated with an acid, forming a water-soluble salt that can be extracted into an aqueous phase.[1][2][3]
-
Flash Column Chromatography: Effective for separating the catalyst from the desired product based on polarity differences.[4][5][6]
-
Recrystallization: This technique can be used if the desired product is a solid and has significantly different solubility properties from the catalyst.[7][8][9]
-
Distillation: If the product has a significantly different boiling point from the catalyst, vacuum distillation can be a viable separation method.[10][11][12]
Q2: I'm observing a persistent emulsion during my acid-base extraction. What can I do?
A2: Emulsions during the work-up of reactions containing amines are common. To resolve this, you can try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[2]
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite® can help to break up the emulsion.
-
Centrifugation: If the emulsion is persistent and small in volume, centrifugation can be used to separate the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period can lead to layer separation.
Q3: My product is acid-sensitive. How can I remove the this compound catalyst?
A3: If your product is sensitive to strong acids, you can use a milder acidic wash, such as a dilute solution of ammonium chloride or citric acid. Alternatively, flash column chromatography is a non-acidic method that can be employed to separate the catalyst from your product.
Q4: The catalyst is co-eluting with my product during column chromatography. How can I improve separation?
A4: To improve separation during column chromatography, consider the following:
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Solvent System Optimization: Experiment with different solvent systems (mobile phases) with varying polarities. A shallow gradient or isocratic elution with a fine-tuned solvent mixture can enhance resolution.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.
-
Sample Loading: Load the crude product onto the column in a concentrated band using a minimal amount of solvent.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
Troubleshooting Guides
Guide 1: Inefficient Removal by Acid-Base Extraction
| Problem | Potential Cause | Identification | Suggested Solution |
| Catalyst remains in the organic layer after acidic wash. | Incomplete protonation of the catalyst. | TLC or LC-MS analysis of the organic layer shows the presence of the catalyst. | - Use a more concentrated acid solution (e.g., 1M HCl).- Perform multiple extractions with the acidic solution.[2]- Ensure vigorous shaking of the separatory funnel to maximize contact between the two phases. |
| Insufficient volume of aqueous acid. | The pH of the aqueous layer is not sufficiently acidic after extraction. | Increase the volume of the aqueous acid used for the extraction. | |
| The product itself is basic and is being extracted into the aqueous layer. | Low yield of the desired product in the organic layer. | Use a milder acid or consider an alternative purification method like chromatography. |
Guide 2: Challenges with Flash Column Chromatography
| Problem | Potential Cause | Identification | Suggested Solution |
| Broad peaks and poor separation. | Improper solvent system. | Tailing or fronting of peaks on TLC or during column elution. | - Systematically screen different solvent systems with varying polarities.- Add a small amount of a basic modifier like triethylamine (Et3N) to the eluent to improve the peak shape of the basic catalyst. |
| Column overload. | The column appears to have a large, concentrated band at the top that does not move. | Use a larger diameter column or reduce the amount of crude material loaded. | |
| Channeling in the column. | Irregular movement of the solvent front down the column. | Repack the column carefully, ensuring a level and uniform bed of silica gel. |
Data Presentation: Comparison of Removal Methods
The following table provides a qualitative and quantitative comparison of the common methods for removing this compound. The efficiency values are typical and may vary depending on the specific reaction and product.
| Method | Typical Efficiency | Advantages | Disadvantages | Scale-Up Potential |
| Acid-Base Extraction | >95% | - Fast and simple- Cost-effective- High throughput | - May not be suitable for acid-sensitive products- Can lead to emulsions- Requires solvent-solvent extraction | Excellent |
| Flash Column Chromatography | >99% | - High purity achievable- Applicable to a wide range of products | - Can be time-consuming- Requires larger volumes of solvent- May lead to product loss on the column | Good |
| Recrystallization | Variable (depends on solubility) | - Can yield very pure product- Environmentally friendly (if a suitable single solvent is used) | - Not always applicable- Can have lower yields | Good |
| Distillation | Variable (depends on boiling points) | - Effective for volatile products- Can be used for large-scale purification | - Requires thermally stable compounds- High energy consumption | Excellent |
Experimental Protocols
Protocol 1: Acid-Base Extraction
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. The protonated catalyst will be in the aqueous (bottom) layer. Drain the aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the catalyst.
-
Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[13]
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.3-0.4, and there should be good separation from the catalyst spot.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for removing this compound via acid-base extraction.
Caption: Step-by-step workflow for purification using flash column chromatography.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. amherst.edu [amherst.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. xtalks.com [xtalks.com]
- 7. Home Page [chem.ualberta.ca]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 11. my.che.utah.edu [my.che.utah.edu]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
impact of additives and co-catalysts on (R)-2-Phenylpyrrolidine performance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during asymmetric synthesis using (R)-2-Phenylpyrrolidine as an organocatalyst. The information is designed to help optimize reaction performance, improve yields, and achieve high enantioselectivity.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and recommended solutions to overcome common experimental hurdles.
Issue 1: Low or No Reaction Conversion
Q: My reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?
A: Low conversion in this compound catalyzed reactions can stem from several factors related to the catalyst's activity and the reaction conditions.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The catalyst may be of poor quality or degraded. Ensure you are using high-purity this compound from a reputable supplier. If the catalyst is old or has been improperly stored, consider using a fresh batch. |
| Insufficient Catalyst Loading | The catalyst concentration may be too low to effectively promote the reaction. A typical starting point for organocatalysis is 10-20 mol%. If conversion is low, consider incrementally increasing the catalyst loading. |
| Inappropriate Solvent | The choice of solvent is critical. For many pyrrolidine-catalyzed reactions, non-polar aprotic solvents like toluene or dichloromethane are preferred as they can enhance stereocontrol. Screen a range of solvents to find the optimal one for your specific transformation. |
| Incorrect Reaction Temperature | The reaction may require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, consider gentle heating. Conversely, some reactions may require sub-ambient temperatures to proceed efficiently. |
| Presence of Inhibitors | Impurities in the starting materials or solvent can act as catalyst poisons. Ensure all reagents are of high purity and that solvents are anhydrous, as water can sometimes inhibit the reaction or lead to undesired side products. |
Logical Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Low Enantioselectivity (ee%)
Q: I am observing my desired product, but the enantiomeric excess is poor. How can I improve the enantioselectivity?
A: Low enantioselectivity is a common challenge in asymmetric catalysis and is often influenced by subtle changes in the reaction environment that affect the transition state energies.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Higher temperatures can lead to a decrease in enantioselectivity by providing enough energy to overcome the activation barrier for the formation of the minor enantiomer. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often improves ee%. |
| Inappropriate Solvent | The solvent's polarity and ability to form hydrogen bonds can significantly impact the organization of the transition state. A solvent screen is highly recommended. Non-polar solvents often favor higher enantioselectivity. |
| Presence of Additives/Co-catalysts | The absence of a necessary additive or the presence of an inhibiting one can drastically affect enantioselectivity. Weak Brønsted acids, such as benzoic acid or acetic acid, are often used as co-catalysts in pyrrolidine-catalyzed reactions to facilitate proton transfer and activate the electrophile.[1] In some cases, a small amount of water can also be beneficial. |
| Incorrect Catalyst Structure | While this compound is a powerful catalyst, some transformations may require a catalyst with different steric or electronic properties. Consider screening other pyrrolidine derivatives if optimizing conditions for this compound is unsuccessful. |
| Racemization of the Product | The product may be racemizing under the reaction or work-up conditions. This can be checked by stopping the reaction at partial conversion and analyzing the ee% of the product. If the ee% decreases over time, consider shorter reaction times or milder work-up procedures. |
Logical Workflow for Troubleshooting Low Enantioselectivity:
Caption: Troubleshooting workflow for low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of acidic additives in this compound catalyzed reactions?
A1: Acidic additives, particularly weak Brønsted acids like benzoic acid, can play a crucial role as co-catalysts.[1] They can facilitate the formation of the enamine intermediate between the pyrrolidine catalyst and a carbonyl compound (the nucleophile). Furthermore, they can activate the electrophile (e.g., a nitroalkene in a Michael addition) through hydrogen bonding, making it more susceptible to nucleophilic attack. This dual activation can lead to increased reaction rates and often higher enantioselectivity.
Q2: Can water be used as an additive?
A2: Yes, in some organocatalytic reactions, the presence of a small amount of water can be beneficial. It can participate in the proton transfer steps of the catalytic cycle and help to stabilize the transition state through hydrogen bonding networks. This can lead to both rate enhancement and improved stereoselectivity. However, the optimal amount of water is often very small, and excess water can be detrimental, so it should be carefully screened.
Q3: How do I choose the right solvent for my reaction?
A3: Solvent choice is highly empirical and depends on the specific substrates and reaction type. A good starting point is to test a range of solvents with varying polarities and coordinating abilities. Generally, for pyrrolidine-catalyzed reactions, non-polar aprotic solvents like toluene, dichloromethane, and chloroform are often good choices. It is advisable to consult the literature for similar reactions to guide your solvent selection.
Q4: My reaction is giving a good yield and ee%, but the diastereoselectivity is poor. What can I do?
A4: Poor diastereoselectivity is often influenced by the steric interactions in the transition state. You can try to modify the steric bulk of your substrates, if possible. Lowering the reaction temperature can also improve diastereoselectivity by making the diastereomeric transition states more energetically distinct. Additionally, the choice of additive can sometimes influence the diastereomeric outcome.
Data on Additive and Co-catalyst Effects
The following table summarizes the effect of an acidic additive on a pyrrolidine-catalyzed Michael addition, illustrating the potential for significant improvements in enantioselectivity. While this data is for a related pyrrolidine catalyst, it demonstrates the principles that apply to this compound.
Table 1: Effect of Benzoic Acid on a Pyrrolidine-Catalyzed Michael Addition of Aldehydes to Nitroolefins [1]
| Entry | Aldehyde | Nitroolefin | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee% (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | None | Water | 24 | 85 | 80:20 | 75 |
| 2 | Propanal | trans-β-Nitrostyrene | Benzoic Acid (10) | Water | 12 | 92 | 90:10 | 95 |
| 3 | Butanal | trans-β-Nitrostyrene | None | Water | 24 | 82 | 78:22 | 72 |
| 4 | Butanal | trans-β-Nitrostyrene | Benzoic Acid (10) | Water | 12 | 90 | 88:12 | 93 |
Data is illustrative of the positive effect of acidic additives on pyrrolidine catalysis.
Experimental Protocols
General Protocol for an this compound Catalyzed Asymmetric Michael Addition
This protocol provides a general guideline for the asymmetric Michael addition of a ketone to a nitroalkene.
Materials:
-
This compound (10-20 mol%)
-
Acidic additive (e.g., Benzoic Acid, 10-20 mol%)
-
Ketone (1.2 - 2.0 equivalents)
-
Nitroalkene (1.0 equivalent)
-
Anhydrous solvent (e.g., Toluene or CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Caption: General experimental workflow for an asymmetric Michael addition.
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound and the acidic additive.
-
Add the anhydrous solvent and stir until all solids are dissolved.
-
Add the ketone to the solution and stir for a few minutes.
-
Cool the reaction mixture to the desired temperature.
-
Add the nitroalkene to the reaction mixture.
-
Stir the reaction and monitor its progress by an appropriate analytical technique.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and then perform a standard aqueous work-up, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product and determine the yield, diastereomeric ratio, and enantiomeric excess.
References
overcoming substrate limitations in (R)-2-Phenylpyrrolidine catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and overcome substrate limitations in reactions catalyzed by (R)-2-Phenylpyrrolidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do some substrates exhibit low reactivity or selectivity in this compound catalysis?
A1: The catalytic efficacy of this compound is highly sensitive to the steric and electronic properties of the substrates. Limitations often arise from:
-
Steric Hindrance: Bulky substituents on either the nucleophile or the electrophile can prevent the substrate from effectively binding to the catalyst's chiral pocket, leading to a slower or non-selective reaction.
-
Electronic Effects: The electronic nature of the substrate influences the stability of key intermediates and transition states. Electron-withdrawing or electron-donating groups can alter the nucleophilicity or electrophilicity of the reactants, impacting reaction rates and selectivity.
-
Poor Catalyst-Substrate Interaction: For a reaction to be efficient and highly enantioselective, there must be favorable non-covalent interactions between the catalyst and the substrate to stabilize the transition state leading to the major enantiomer.
Q2: What are the primary strategies for expanding the substrate scope of this compound catalysis?
A2: Expanding the substrate scope typically involves a multi-pronged approach:
-
Catalyst Modification: Synthesizing derivatives of this compound with different steric and electronic properties can create a more suitable chiral environment for challenging substrates.
-
Reaction Condition Optimization: Systematically screening parameters such as solvent, temperature, and catalyst loading is crucial. Lowering the temperature, for instance, often enhances enantioselectivity.
-
Use of Additives: Co-catalysts, such as weak Brønsted acids or even small amounts of water, can facilitate the catalytic cycle, improving both reaction rate and enantioselectivity in certain cases.
Q3: Can impurities in reagents or solvents affect the reaction outcome?
A3: Absolutely. Organocatalysis is highly sensitive to impurities. Water, acidic or basic residues, and other nucleophilic or electrophilic contaminants can interfere with the catalytic cycle, poison the catalyst, or promote undesired side reactions. It is critical to use high-purity, anhydrous solvents and to purify reagents before use.
Troubleshooting Guides
This section addresses specific issues encountered during experiments.
Issue 1: Low Enantiomeric Excess (ee%) with a New Substrate
-
Potential Cause 1: Suboptimal Reaction Temperature.
-
Solution: Asymmetric reactions are highly temperature-dependent. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) makes the transition states leading to the different enantiomers more energetically distinct, often resulting in higher ee%.
-
-
Potential Cause 2: Inappropriate Solvent Choice.
-
Solution: The solvent's polarity and coordinating ability can significantly alter the geometry of the transition state. A systematic solvent screen is recommended. Non-polar solvents often provide better stereocontrol.
-
-
Potential Cause 3: Competing Background Reaction.
-
Solution: If the catalyzed reaction is slow, a non-catalyzed, non-enantioselective background reaction can occur, lowering the overall ee%. Consider incrementally increasing the catalyst loading (from a typical 5-10 mol% up to 20 mol%) to favor the catalyzed pathway.
-
Issue 2: Low or No Reaction Yield
-
Potential Cause 1: Catalyst Inactivity or Poisoning.
-
Solution: Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if sensitive). Impurities in the substrate or solvent, such as sulfur compounds or other Lewis bases, can poison the catalyst. Purify all reagents and use anhydrous, high-purity solvents.
-
-
Potential Cause 2: Insufficient Reaction Time or Unfavorable Conditions.
-
Solution: Monitor the reaction closely using TLC or GC to track the consumption of starting material. If the reaction is stalled, consider increasing the temperature (at the potential cost of ee%) or screening different solvents that may improve solubility and reaction rates.
-
-
Potential Cause 3: Substrate Instability.
-
Solution: The substrate itself may be degrading under the reaction conditions. If instability is suspected, consider synthesizing and using the substrate immediately or exploring alternative synthetic routes with more stable intermediates.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data on how modifying reaction parameters can overcome substrate limitations.
Table 1: Effect of Catalyst Modification on Reaction Performance (Data synthesized from related pyrrolidinyl catalyst systems)
| Catalyst Modification | Substrate Type | Effect on Enantioselectivity (er) | Effect on Reactivity | Reference |
| Addition of CF₃ groups to phosphine ligand | Arylalkynes | Similar (91:9 to 94:6) | Significantly faster | |
| Replacing aryl with cyclohexyl groups on pyrrolidine | Arylalkynes | Lower (70:30) | Not specified | |
| Attaching pyrrolidine at ortho-position of phosphine | Arylalkynes | Formation of opposite enantiomer | Not specified |
Table 2: General Effect of Reaction Conditions on Enantioselectivity
| Parameter | Recommended Action to Increase ee% | Rationale | Reference |
| Temperature | Decrease (e.g., to 0 °C, -20 °C) | Favors the transition state of the major enantiomer. | |
| Solvent | Screen non-polar, non-coordinating solvents | Minimizes interference with catalyst-substrate interaction. | |
| Catalyst Loading | Increase (e.g., 10-20 mol%) | Outcompetes the non-catalyzed background reaction. |
Visualizations: Workflows and Key Interactions
The following diagrams illustrate logical workflows for troubleshooting and the key factors influencing the catalytic process.
Caption: A logical workflow for troubleshooting common issues in catalysis.
Caption: Key factors influencing the catalyst-substrate transition state.
Experimental Protocols
General Protocol: Screening Conditions for a Challenging Substrate
This protocol provides a general framework for optimizing a reaction catalyzed by this compound when dealing with a substrate that gives poor results under standard conditions.
1. Preparation and Setup:
-
Flame-dry all glassware (e.g., round-bottom flask, stirrer bar) under vacuum and cool under an inert atmosphere (Nitrogen or Argon).
-
Use high-purity, anhydrous solvents. If necessary, distill or pass solvents through a drying column.
-
Ensure all substrates and reagents are pure. Purify via chromatography, distillation, or recrystallization if needed.
2. Reaction Execution (Example for Aldol or Michael Addition):
-
To the reaction flask, add this compound (10 mol%).
-
Add the desired anhydrous solvent (e.g., Toluene, 0.2 M concentration relative to the limiting reagent).
-
Add the nucleophile (e.g., a ketone or aldehyde, 1.2 equivalents).
-
Cool the mixture to the desired starting temperature (a good starting point for optimization is 0 °C).
-
Slowly add the electrophile (e.g., an aldehyde or enone, 1
solvent effects on the stereochemical outcome of (R)-2-Phenylpyrrolidine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects on the stereochemical outcome of reactions involving (R)-2-Phenylpyrrolidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection critical for the stereochemical outcome of my this compound catalyzed reaction?
A1: The solvent plays a crucial role in determining the stereoselectivity (both diastereoselectivity and enantioselectivity) of a reaction. It can influence the stability of the transition states leading to different stereoisomers. Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can alter the conformational equilibrium of the catalyst-substrate complex, thereby directing the reaction towards a specific stereochemical pathway. In some cases, a change in solvent can even lead to an inversion of the major stereoisomer formed.[1][2]
Q2: I am observing low enantiomeric excess (e.e.) in my reaction. What are the first steps to troubleshoot this?
A2: Low enantioselectivity can stem from several factors. Before extensive optimization, verify the following:
-
Purity of Reagents and Catalyst: Ensure that your starting materials, catalyst (this compound), and solvents are of high purity and anhydrous, if the reaction is moisture-sensitive. Impurities can sometimes interfere with the catalytic cycle.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Catalyst Loading: Ensure that an adequate amount of the organocatalyst is used to outcompete any non-catalyzed background reaction, which would be non-enantioselective.
Q3: How do polar versus non-polar solvents typically affect the stereoselectivity of this compound catalyzed reactions?
A3: While the effect is highly reaction-specific, a general trend observed in many organocatalytic reactions is that non-polar solvents often provide better stereocontrol.[3] This is attributed to the fact that non-polar solvents are less likely to interfere with the hydrogen bonding and other non-covalent interactions within the transition state assembly that are crucial for stereochemical induction. However, solubility of reactants and catalyst must also be considered. It is always recommended to perform a solvent screen with a range of polar aprotic, polar protic, and non-polar solvents to determine the optimal conditions for your specific reaction.
Q4: Can additives be used in conjunction with solvent optimization to improve stereoselectivity?
A4: Yes, additives can have a significant impact. For instance, in reactions like Michael additions, weak Brønsted acids can act as co-catalysts and improve enantioselectivity.[3] In some cases, even a small amount of water can be beneficial by facilitating proton transfer steps and promoting a more ordered transition state.[3] When troubleshooting, a screen of relevant additives in different solvent systems can be a powerful optimization strategy.
Troubleshooting Guides
Problem: Low Diastereoselectivity (d.r.)
If you are observing a low diastereomeric ratio in your reaction, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Suboptimal Solvent | The polarity and steric bulk of the solvent can significantly influence the transition state geometry. Screen a range of solvents with varying properties (e.g., toluene, THF, CH₂Cl₂, hexane, acetonitrile). In some 1,3-dipolar cycloaddition reactions for pyrrolidine synthesis, switching from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol or tert-butanol has been shown to improve diastereoselectivity.[2] |
| Incorrect Reaction Temperature | The energy difference between diastereomeric transition states can be small. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) can amplify this difference and favor the formation of a single diastereomer. |
| Ineffective Catalyst Control | If the inherent stere bias of the substrates is overriding the catalyst's control, consider modifying the catalyst structure or the protecting groups on your substrates to enhance steric differentiation. |
| Reagent Purity | Impurities, especially water, can interfere with the reaction pathway. Ensure all reagents and solvents are pure and dry, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem: Low Enantioselectivity (e.e.)
For reactions exhibiting low enantiomeric excess, the following guide may help identify and resolve the issue:
| Potential Cause | Suggested Solution |
| Incorrect Solvent Choice | The solvent's ability to solvate the transition state can significantly impact enantioselectivity. Non-polar solvents often lead to higher enantioselectivity in organocatalyzed reactions.[3] Conduct a solvent screen including solvents like toluene, methylcyclohexane, THF, and CH₂Cl₂. |
| Suboptimal Temperature | Lowering the reaction temperature is a common strategy to improve enantioselectivity. The reduced thermal energy allows for greater differentiation between the enantiomeric transition states. |
| Presence of Water/Impurities | Trace amounts of water or other impurities can disrupt the catalytic cycle. Use freshly distilled or anhydrous solvents and ensure all glassware is thoroughly dried. |
| Competing Background Reaction | If the catalyst loading is too low, a non-enantioselective background reaction may compete with the catalyzed pathway, leading to a lower overall e.e. Consider increasing the catalyst loading. |
| Racemization of Product | The product may be racemizing under the reaction or workup conditions. Monitor the e.e. over time to check for product stability. If racemization is observed, consider shorter reaction times or milder workup procedures. |
Data Presentation: Solvent Effects on Stereoselectivity
The following table summarizes the effect of different solvents on the enantioselectivity of a copper-catalyzed C-H amination reaction to synthesize chiral pyrrolidines. While not directly catalyzed by this compound, this data illustrates the profound impact solvent choice can have on stereochemical outcomes in pyrrolidine synthesis.
Table 1: Effect of Solvent on Enantioselectivity in a Cu-Catalyzed C-H Amination for Pyrrolidine Synthesis [4]
| Entry | Solvent | Enantiomeric Excess (e.e., %) |
| 1 | THF | 95 |
| 2 | CH₂Cl₂ | 87 |
| 3 | Et₂O | 83 |
| 4 | tBuOMe | 73 |
| 5 | Other Solvents | <50 |
Data adapted from a study on the enantioselective synthesis of chiral pyrrolidines via a Hofmann-Löffler-Freytag reaction.[4]
Experimental Protocols
General Protocol for a Solvent Screening Experiment in an this compound Catalyzed Asymmetric Reaction
This protocol provides a general workflow for screening solvents to optimize the stereochemical outcome of an asymmetric reaction catalyzed by this compound.
Materials:
-
This compound (catalyst)
-
Aldehyde (electrophile)
-
Ketone or other nucleophile
-
A range of anhydrous solvents (e.g., Toluene, THF, CH₂Cl₂, Hexane, Acetonitrile, DMF)
-
Inert gas supply (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: Under an inert atmosphere, add the aldehyde (1.0 mmol) and the ketone (2.0 mmol) to a series of flame-dried reaction vials.
-
Solvent Addition: To each vial, add a different anhydrous solvent (2.0 mL).
-
Catalyst Addition: Add this compound (20 mol%, 0.2 mmol) to each vial.
-
Reaction: Stir the reactions at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC.
-
Work-up: Upon completion, quench the reactions with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow for Solvent Screening
Caption: A general experimental workflow for screening solvents to optimize the stereochemical outcome of an this compound catalyzed reaction.
Troubleshooting Logic for Low Stereoselectivity
Caption: A logical workflow for troubleshooting and optimizing reactions with low stereoselectivity.
References
- 1. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (R)-2-Phenylpyrrolidine and (S)-Proline in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction stands as a cornerstone of stereoselective carbon-carbon bond formation in organic synthesis. The development of organocatalysis has provided powerful, metal-free alternatives for controlling the stereochemical outcome of this crucial transformation. Among the pioneering organocatalysts, (S)-proline has been extensively studied and utilized. Concurrently, pyrrolidine derivatives, such as (R)-2-Phenylpyrrolidine and its analogues, have emerged as highly effective catalysts, often exhibiting superior performance in terms of stereoselectivity.
This guide provides an objective comparison of the performance of this compound and (S)-proline in asymmetric aldol reactions, supported by experimental data. Due to the limited availability of direct comparative studies under identical conditions, this guide will compare the well-established performance of (S)-proline with that of diarylprolinol silyl ethers, which are closely related derivatives of this compound and serve as a strong indicator of its catalytic potential.
Performance Data in the Asymmetric Aldol Reaction
The benchmark reaction between cyclohexanone and 4-nitrobenzaldehyde is frequently used to evaluate the efficacy of catalysts in asymmetric aldol reactions. The following tables summarize representative data for reactions catalyzed by (S)-proline and a diarylprolinol silyl ether, a derivative of this compound.
Table 1: (S)-Proline Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | 30 | DMSO | 4 | 68 | - | 76 | [1] |
| 2 | 10 | MeOH/H₂O | 30 | 78 | 90:10 | 95 | [2] |
Table 2: Diarylprolinol Silyl Ether Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | 5 | Toluene | - | 2 | 97 | 93:7 | 99 | [3] |
Analysis of Performance Data:
The data presented highlights that diarylprolinol silyl ethers, as derivatives of this compound, can offer significant advantages over (S)-proline in the asymmetric aldol reaction. Notably, they can achieve higher yields, diastereoselectivity, and enantioselectivity with lower catalyst loading and shorter reaction times. The steric bulk and electronic properties of the diarylprolinol silyl ether catalyst are believed to play a crucial role in achieving this enhanced stereocontrol.
Catalytic Cycles and Reaction Mechanisms
The catalytic cycles of both (S)-proline and this compound derivatives in the asymmetric aldol reaction proceed through the formation of a key enamine intermediate.
(S)-Proline Catalytic Cycle
(S)-Proline catalyzes the aldol reaction through a well-established enamine mechanism. The secondary amine of proline reacts with the ketone (donor) to form an enamine. This enamine then attacks the aldehyde (acceptor) in a stereocontrolled manner. The carboxylic acid moiety of proline is believed to play a crucial role in the transition state, acting as a Brønsted acid to activate the aldehyde and stabilize the developing negative charge on the oxygen atom. Subsequent hydrolysis regenerates the catalyst and yields the aldol product.
References
- 1. studylib.net [studylib.net]
- 2. Enantioselective Catalytic Aldol Reactions in the Presence of Knoevenagel Nucleophiles: A Chemoselective Switch Optimized in Deep Eutectic Solvents Using Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
A Comparative Performance Analysis of 2-Substituted Pyrrolidine Organocatalysts in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has established 2-substituted pyrrolidines as a privileged scaffold for catalyzing a wide array of stereoselective transformations. Their remarkable ability to induce high levels of enantioselectivity and diastereoselectivity has made them indispensable tools in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. This guide provides an objective comparison of the performance of several key 2-substituted pyrrolidine organocatalysts in the asymmetric aldol reaction, supported by experimental data and detailed protocols.
Performance Comparison of Key Organocatalysts
The efficacy of an organocatalyst is primarily evaluated by its ability to provide the desired product in high yield with excellent stereocontrol (enantiomeric excess, ee% and diastereomeric ratio, dr). The following table summarizes the performance of prominent 2-substituted pyrrolidine catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a commonly used model reaction.
| Catalyst | Yield (%) | dr (anti/syn) | ee% (anti) |
| (S)-Proline | 78 | 90:10 | 95 |
| (S)-Diphenylprolinol TMS Ether | High | - | >99 |
| (S)-Pyrrolidine-Oxadiazolone Conjugate | Excellent | 97:3 | >99.9 |
| trans-4-Hydroxy-(S)-prolinamide (6d) | up to 99 | - | up to 80 |
| (S)-1-(2-pyrrolidinylmethyl)-pyrrolidine | High | - | - |
Note: Direct comparison can be challenging due to variations in reaction conditions across different studies. The data presented is based on optimized conditions reported in the respective literature.
Mechanistic Overview: Enamine Catalysis
The catalytic cycle of 2-substituted pyrrolidine organocatalysts in the aldol reaction proceeds through a well-established enamine mechanism. The pyrrolidine nitrogen acts as a nucleophile, reacting with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the steric and electronic properties of the catalyst's substituent at the 2-position. Subsequent hydrolysis regenerates the catalyst and furnishes the chiral aldol product.
Caption: Generalized enamine catalytic cycle for the asymmetric aldol reaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the asymmetric aldol reaction catalyzed by (S)-Proline and (S)-Diphenylprolinol TMS Ether.
(S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is based on a highly efficient method utilizing a methanol/water solvent system.[1]
Materials:
-
Cyclohexanone
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
(S)-Proline
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 equiv) in a 2:1 (v/v) mixture of methanol and water, add cyclohexanone (excess, e.g., 10 equiv).
-
Add (S)-proline (e.g., 20 mol%) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.
(S)-Diphenylprolinol TMS Ether-Catalyzed Asymmetric Aldol Reaction
This protocol is a general procedure for the aldol reaction catalyzed by a diarylprolinol silyl ether.[2]
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)
-
Toluene
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in toluene (2.0 mL) at 0 °C, add the (S)-diphenylprolinol TMS ether catalyst (0.1 mmol, 10 mol%).
-
Add the ketone (2.0 mmol) to the reaction mixture.
-
Stir the mixture at this temperature for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the chiral aldol product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing an organocatalyzed asymmetric aldol reaction.
Caption: A standard workflow for an organocatalyzed asymmetric reaction.
Conclusion
2-Substituted pyrrolidine organocatalysts are highly effective in promoting asymmetric aldol reactions, consistently delivering products with high yields and excellent stereoselectivities. While (S)-proline remains a robust and economical choice, modern derivatives such as diphenylprolinol silyl ethers and prolinamides often provide superior results, albeit at a higher cost. The choice of catalyst should be guided by the specific requirements of the synthesis, including desired stereochemical outcome, substrate scope, and economic considerations. The provided protocols and workflows serve as a practical starting point for researchers aiming to employ these powerful catalytic systems in their synthetic endeavors.
References
A Comparative Guide to the Mechanistic Landscape of (R)-2-Phenylpyrrolidine Catalyzed Transformations
(R)-2-Phenylpyrrolidine and its derivatives represent a cornerstone in modern asymmetric catalysis. This versatile chiral scaffold is employed both as a powerful organocatalyst in its own right and as a highly effective chiral ligand in transition metal catalysis. Understanding the underlying mechanisms of these transformations is critical for catalyst optimization, reaction design, and the development of novel synthetic methodologies. This guide provides a comparative analysis of the mechanistic investigations into two prominent applications: as a ligand in gold(I)-catalyzed cycloadditions and as a backbone for organocatalysts in asymmetric aldol reactions.
Part 1: this compound Scaffolds in Gold(I) Catalysis
Chiral gold(I) complexes bearing ligands that incorporate the this compound motif have emerged as exceptional catalysts for a range of enantioselective cyclization reactions. The linear coordination of gold(I) makes achieving high enantioselectivity challenging, placing a significant demand on the ligand to create a well-defined chiral pocket around the metal center. Mechanistic studies, combining experimental data and computational analysis, have been pivotal in elucidating the factors that govern stereocontrol.
Benchmark Reaction: Intramolecular [4+2] Cycloaddition of 1,6-Enynes
A key reaction for evaluating these catalysts is the intramolecular [4+2] cycloaddition of arylalkynes with alkenes.[1][2] The transformation, catalyzed by a gold(I) complex, involves the activation of the alkyne, facilitating the subsequent cyclization.
The catalytic cycle begins with the coordination of the gold(I) catalyst to the alkyne of the enyne substrate. This activation facilitates the nucleophilic attack of the pendant alkene, proceeding through an outer-sphere mechanism. The subsequent steps lead to the formation of the cyclized product and regeneration of the active catalyst. The enantioselectivity is determined in the cyclization step, where the chiral environment created by the ligand dictates the facial selectivity of the alkene approach.
Caption: Proposed catalytic cycle for the Gold(I)-catalyzed [4+2] cycloaddition.
The structure of the phosphine ligand, particularly the substituents on the pyrrolidine ring and the phosphine itself, dramatically influences catalytic activity and enantioselectivity.[1][2] A study comparing various JohnPhos-type ligands featuring a remote C2-symmetric 2,5-diarylpyrrolidine showcases these effects.[1][2]
| Catalyst ID | Ligand Variation | Solvent | Temp (°C) | Yield (%) | Enantiomeric Ratio (er) |
| A | Standard JohnPhos-pyrrolidine | CH₂Cl₂ | 24 | >99 | 93:7 |
| B | One CF₃ group on phosphine aryl ring | CH₂Cl₂ | 24 | >99 | 93:7 |
| D | Two CF₃ groups on phosphine aryl ring | CH₂Cl₂ | 24 | >99 | 94:6 |
| G | Cyclohexyl groups on pyrrolidine (instead of aryl) | CH₂Cl₂ | 24 | >99 | 70:30 |
| (R,R)-S | Pyrrolidine attached at ortho-position of phosphine | CH₂Cl₂ | 24 | >99 | 23:77 (inversion) |
Data sourced from studies on the intramolecular [4+2] cycloaddition of 1,6-enyne 1a to give adduct 2a.[1][2]
Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the origin of enantioselectivity.[1] The calculations reveal that attractive, non-covalent interactions between the substrate and the catalyst's chiral pocket are key to directing the specific enantioselective folding of the substrate in the transition state.[1][2] The steric and electronic properties of the ligand finely tune this pocket. For instance, the introduction of electron-withdrawing CF₃ groups can accelerate the reaction without compromising enantioselectivity.[1][2]
Caption: Logical relationship of factors determining enantioselectivity.
Experimental Protocol: General Procedure for Au(I)-Catalyzed [4+2] Cycloaddition
The following is a representative experimental protocol adapted from the literature.[1]
-
Catalyst Preparation: In a glovebox, the gold(I) chloride precursor complex (e.g., Complex A -Cl) (0.01 mmol, 2 mol%) and AgNTf₂ (0.01 mmol, 2 mol%) are weighed into a vial.
-
Reaction Setup: Dichloromethane (1.0 mL) is added to the vial, and the mixture is stirred for 5 minutes at room temperature. The resulting mixture is filtered through a small pad of Celite to remove the AgCl precipitate.
-
Substrate Addition: The enyne substrate (0.5 mmol, 1.0 equiv) is added to the filtered catalyst solution.
-
Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 24 °C) and monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct product.
-
Analysis: The yield is determined after purification, and the enantiomeric ratio is determined by chiral stationary phase HPLC or SFC analysis.
Part 2: this compound in Asymmetric Organocatalysis
(S)-Proline and its derivatives are celebrated organocatalysts, often operating via enamine or iminium ion intermediates. The introduction of a phenyl group at the 2-position, as in (R)- or (S)-2-Phenylpyrrolidine, modifies the steric and electronic environment of the catalytic nitrogen, influencing reactivity and selectivity. These scaffolds are frequently incorporated into more complex structures, such as prolinamides, to enhance performance.
Benchmark Reaction: Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between ketones and aldehydes is a fundamental C-C bond-forming reaction and a classic test for new organocatalysts. The catalyst's role is to form a chiral enamine intermediate with the ketone, which then attacks the aldehyde with high facial selectivity.
The cycle begins with the condensation of the pyrrolidine catalyst with a ketone to form a nucleophilic enamine intermediate, releasing water. This chiral enamine then adds to the aldehyde in a stereodetermining step. The resulting iminium ion is hydrolyzed by water to release the aldol product and regenerate the catalyst for the next cycle.
Caption: General catalytic cycle for an asymmetric aldol reaction (enamine pathway).
The performance of pyrrolidine-based catalysts can be significantly improved by derivatization, for example, into prolinamides. The additional amide group can participate in hydrogen bonding to help organize the transition state assembly.
| Catalyst | Reaction | Additive | Yield (%) | ee (%) |
| Prolinamide 6d ¹ | Isatin + Acetone | None | up to 99 | up to 80 |
| Prolinamide 28 ² | 4-Nitrobenzaldehyde + Cyclohexanone | H₂O (5 mol%) | 98 | 99 |
| Sulfinamide 27a ³ | 4-Nitrobenzaldehyde + Cyclohexanone | None | 99 | 94 |
¹ Data from Singh et al. (2016) using a 4-hydroxyprolinamide catalyst.[3] ² Data from Kumar et al. (2014) using a phthalimido-prolinamide catalyst under solvent-free conditions.[3] ³ Data from a study on N-prolyl sulfinamide-catalysts.[3]
In these reactions, the stereochemical outcome is often explained by a Zimmerman-Traxler-like transition state. The enamine attacks the aldehyde from a specific face, which is shielded by the bulky phenyl group of the catalyst. Furthermore, additives can play a crucial role. In some cases, a small amount of water can accelerate the hydrolysis of the iminium ion, improving the catalyst turnover rate.[3] The amide N-H in prolinamide catalysts can form a hydrogen bond with the aldehyde's carbonyl oxygen, further rigidifying the transition state and enhancing stereoselectivity.[3]
Experimental Protocol: General Procedure for Organocatalyzed Aldol Reaction
The following is a representative experimental protocol adapted from the literature for solvent-free conditions.[3]
-
Reaction Setup: To a vial is added the aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol), the ketone (e.g., cyclohexanone, 2.0 mmol), the organocatalyst (e.g., prolinamide 28 , 0.05 mmol, 10 mol%), and water (5 mol%).
-
Reaction Conditions: The heterogeneous mixture is stirred vigorously at a specified temperature (e.g., 25 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is directly subjected to flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the aldol product.
-
Analysis: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral stationary phase HPLC analysis.
References
- 1. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
A Comparative Guide to Determining Enantiomeric Excess in (R)-2-Phenylpyrrolidine Products
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the stereochemical purity, efficacy, and safety of chiral molecules like (R)-2-Phenylpyrrolidine. This guide provides a comprehensive comparison of modern analytical techniques for ee determination, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound hinges on several factors, including the required accuracy and precision, sample throughput needs, availability of instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most prevalent techniques.
| Method | Principle | Common Chiral Selector/Reagent | Typical Analysis Time | Resolution (Rs) | Pros | Cons |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP). | Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) | 10 - 30 min | > 1.5 | High versatility, well-established, excellent resolution. | Higher solvent consumption, longer analysis times than SFC. |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential partitioning using a supercritical fluid (typically CO₂) as the primary mobile phase and a CSP. | Polysaccharide-based CSPs, Cyclofructan-based CSPs | 2 - 10 min | > 1.5 | Fast analysis, reduced organic solvent use, high efficiency.[1][2][3][4] | Requires specialized instrumentation. |
| Chiral Gas Chromatography (GC) | Differential interaction of volatile enantiomers (or their derivatives) with a chiral stationary phase. | Cyclodextrin-based CSPs (e.g., Rt-βDEX) | 15 - 40 min | > 1.5 | High resolution for volatile compounds, high sensitivity. | Requires analyte to be volatile and thermally stable, may need derivatization.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer. | BINOL derivatives, Mosher's acid, chiral lanthanide shift reagents | 5 - 20 min | N/A (based on signal separation) | Rapid, non-separative, provides structural information. | Lower sensitivity than chromatographic methods, requires higher sample concentration. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. | Cyclodextrins and their derivatives | 10 - 25 min | Variable | Low sample and reagent consumption, high efficiency. | Lower sensitivity and reproducibility compared to HPLC/SFC. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical technique. Below are representative protocols for each of the discussed methods for the determination of enantiomeric excess of 2-Phenylpyrrolidine.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: This method relies on the direct separation of enantiomers on a chiral stationary phase. Polysaccharide-based columns are widely used for their broad applicability to a range of chiral compounds, including amines.
Experimental Protocol:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). The addition of a small amount of a basic modifier like DEA is often crucial for obtaining good peak shape for amine compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the this compound product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two enantiomers ((Area_R - Area_S) / (Area_R + Area_S)) x 100%.
Chiral Supercritical Fluid Chromatography (SFC)
Principle: SFC is a high-speed chromatographic technique that uses supercritical carbon dioxide as the main mobile phase component. It is particularly advantageous for chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC.[1][2][3][4]
Experimental Protocol:
-
SFC System: An analytical SFC system with a photodiode array (PDA) detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol in supercritical CO₂. A typical gradient might be from 5% to 40% methanol over 5 minutes. An additive such as 0.1% diethylamine in the methanol modifier is recommended for basic analytes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of about 1 mg/mL.
-
Calculation of Enantiomeric Excess: Calculated from the peak areas of the two enantiomers as in the HPLC method.
Chiral Gas Chromatography (GC)
Principle: This method is suitable for volatile and thermally stable compounds. For amines like 2-phenylpyrrolidine, derivatization is often necessary to improve volatility and chromatographic performance.
Experimental Protocol:
-
Derivatization:
-
To 1 mg of the 2-phenylpyrrolidine sample, add 200 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.
-
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Stationary Phase: A cyclodextrin-based column such as Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Detector Temperature: 280 °C (FID).
-
Calculation of Enantiomeric Excess: Determined from the integrated peak areas of the two diastereomeric derivatives.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
Principle: The addition of a chiral solvating agent to a solution of the analyte forms transient diastereomeric complexes. These complexes have different chemical environments, resulting in separate signals for each enantiomer in the NMR spectrum.
Experimental Protocol:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 2-phenylpyrrolidine sample in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 molar equivalents of the CSA ((R)-BINOL) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum of the mixture. The signals corresponding to the protons of the two enantiomers should be resolved into two separate sets of peaks.
-
Calculation of Enantiomeric Excess: The ee is determined by integrating the corresponding well-resolved signals of the two diastereomeric complexes.
Capillary Electrophoresis (CE)
Principle: In CE, a chiral selector is added to the background electrolyte. The enantiomers of the analyte form transient diastereomeric complexes with the selector, which have different mobilities in the electric field, leading to their separation.
Experimental Protocol:
-
CE System: A standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm ID).
-
Chiral Selector: β-cyclodextrin.
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing 15 mM β-cyclodextrin.
-
Applied Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.5 mg/mL.
-
Calculation of Enantiomeric Excess: Calculated from the corrected peak areas of the two enantiomers.
Visualizations
To better illustrate the workflow and logical relationships in determining enantiomeric excess, the following diagrams are provided.
Caption: General experimental workflow for determining the enantiomeric excess of this compound.
Caption: Logical relationship between analytical methods and their underlying principles for chiral discrimination.
References
A Comparative Guide to the Synthesis of (R)-2-Phenylpyrrolidine: A Novel Route Validation
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is paramount. (R)-2-Phenylpyrrolidine is a key building block in numerous pharmaceuticals, making the optimization of its synthesis a critical endeavor. This guide provides a comprehensive comparison of a novel, innovative synthetic route to this compound against established methodologies, supported by experimental data to validate its performance.
At a Glance: Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the established and novel synthetic routes to this compound, offering a clear comparison of their efficacy and reaction conditions.
| Parameter | Established Route I: Palladium-Catalyzed α-Arylation | Established Route II: Chiral Resolution | Novel Route: Transaminase-Triggered Cyclization |
| Starting Materials | N-Boc-pyrrolidine, Aryl bromide | Racemic 2-Phenylpyrrolidine, Chiral resolving agent | 4-Chloro-1-phenylbutan-1-one |
| Key Reagents | s-BuLi, (-)-sparteine, ZnCl₂, Pd(OAc)₂, t-Bu₃P·HBF₄ | (+)-Dibenzoyl-D-tartaric acid | Transaminase (ATA-117-Rd6), Isopropylamine, PLP |
| Number of Steps | 1 (one-pot) | 3 (salt formation, crystallization, liberation) | 1 (one-pot biocatalytic) |
| Overall Yield | Good | ~40-50% (theoretical max 50%) | Up to 90% (analytical) |
| Enantiomeric Excess (ee) | 81-96% | >98% | >99.5% |
| Reaction Temperature | -78 °C to room temperature | Room temperature | 30 °C |
| Reaction Time | Several hours | Variable (crystallization time) | 24 hours |
| Key Advantages | High enantioselectivity, good yield | High enantiomeric purity of final product | Exceptional enantioselectivity, mild conditions, green chemistry |
| Key Disadvantages | Use of pyrophoric and toxic reagents, low temperatures | Lower theoretical yield, requires optimization of crystallization | Requires specific enzyme, longer reaction time |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the novel synthetic route and provide a comparative overview of the key performance indicators.
Experimental Protocols
Established Route I: Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine[1][2][3][4][5]
This procedure is based on the enantioselective deprotonation of N-Boc-pyrrolidine followed by a Negishi cross-coupling reaction.
-
Deprotonation: To a solution of (-)-sparteine (1.2 equiv.) in anhydrous Et₂O (or TBME) at -78 °C under an inert atmosphere, add s-BuLi (1.1 equiv., solution in cyclohexanes) dropwise. The resulting solution is stirred for 15 minutes. N-Boc-pyrrolidine (1.0 equiv.) is then added dropwise, and the reaction mixture is stirred at -78 °C for 3 hours.
-
Transmetalation: A solution of anhydrous ZnCl₂ (1.2 equiv.) in THF is added to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
Negishi Coupling: The palladium catalyst is prepared in a separate flask by dissolving Pd(OAc)₂ (5 mol%) and t-Bu₃P·HBF₄ (10 mol%) in anhydrous THF. This catalyst solution is then added to the organozinc reagent, followed by the addition of the aryl bromide (1.0 equiv.). The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the (R)-2-aryl-N-Boc-pyrrolidine. The enantiomeric excess is determined by chiral HPLC analysis.
Established Route II: Chiral Resolution of Racemic 2-Phenylpyrrolidine[6][7][8][9][10]
This method relies on the separation of diastereomeric salts formed between the racemic amine and a chiral resolving agent.
-
Diastereomeric Salt Formation: Dissolve racemic 2-phenylpyrrolidine (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5 equiv.) in the same solvent, heating gently if necessary. Slowly add the amine solution to the tartaric acid solution with stirring.
-
Fractional Crystallization: Allow the resulting solution to cool slowly to room temperature, and then optionally cool further in a refrigerator to induce crystallization. The less soluble diastereomeric salt of this compound with (+)-dibenzoyl-D-tartaric acid will precipitate.
-
Isolation and Liberation of the Amine: Collect the crystals by filtration and wash them with a small amount of cold solvent. To recover the enantiomerically enriched amine, suspend the crystals in water and add a base (e.g., 1 M NaOH) until the pH is > 10. Extract the liberated this compound with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the combined organic extracts over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The enantiomeric excess can be determined by chiral HPLC or by measuring the optical rotation.
Novel Route: Transaminase-Triggered Cyclization[11][12][13][14][15]
This biocatalytic approach utilizes a transaminase to perform an asymmetric reductive amination, which is followed by a spontaneous intramolecular cyclization.
-
Reaction Setup: In a temperature-controlled vessel at 30 °C, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 8.0). To this, add pyridoxal 5'-phosphate (PLP, 1 mM), isopropylamine (as the amine donor, 0.5 M), and the transaminase enzyme (e.g., ATA-117-Rd6, 10 mg/mL).
-
Substrate Addition: Add 4-chloro-1-phenylbutan-1-one (50 mM) to the reaction mixture. A co-solvent such as DMSO (e.g., 5% v/v) can be used to improve substrate solubility.
-
Biocatalytic Conversion: Stir the reaction mixture at 30 °C for 24 hours. The transaminase will catalyze the asymmetric amination of the ketone, and the resulting amino intermediate will undergo spontaneous intramolecular cyclization to form this compound.
-
Work-up and Purification: After the reaction, basify the mixture with NaOH (e.g., to pH > 12) and extract the product with an organic solvent (e.g., methyl tert-butyl ether). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The enantiomeric excess of the product is determined by chiral GC or HPLC analysis. For the synthesis of a related compound, (R)-2-(p-chlorophenyl)pyrrolidine, this method has been shown to yield an isolated product with 84% yield and >99.5% ee on a 300 mg scale.[1]
Conclusion
The validation of this novel transaminase-triggered cyclization route presents a significant advancement in the synthesis of this compound. While established methods like palladium-catalyzed α-arylation and chiral resolution are effective, they often involve harsh conditions, toxic reagents, or inherent yield limitations. The novel biocatalytic approach offers a greener, more efficient, and highly stereoselective alternative. With its mild reaction conditions, high enantiomeric excess, and good potential yield, this enzymatic method is a compelling option for the sustainable production of this crucial pharmaceutical building block. Further optimization and scale-up studies will be instrumental in its industrial implementation.
References
Unraveling Stereoselectivity: A Computational and Experimental Comparison of (R)-2-Phenylpyrrolidine and Proline Catalysis
A deep dive into the transition state geometries and energetics of (R)-2-phenylpyrrolidine-catalyzed reactions reveals key insights for rational catalyst design in asymmetric synthesis. Comparative analysis with the well-established proline catalyst, supported by experimental data, highlights the structural and electronic factors governing stereochemical outcomes.
In the realm of asymmetric organocatalysis, this compound has emerged as a powerful catalyst for various carbon-carbon bond-forming reactions, often exhibiting distinct reactivity and selectivity profiles compared to the archetypal organocatalyst, L-proline. Understanding the origin of this stereocontrol at a molecular level is paramount for the development of more efficient and selective synthetic methodologies. This guide provides a comparative analysis of the computational modeling of transition states in reactions catalyzed by this compound and L-proline, supported by experimental validation.
The Aldol Reaction: A Case Study in Stereoselectivity
The aldol reaction, a cornerstone of organic synthesis, serves as an excellent model system for comparing the catalytic prowess of this compound and L-proline. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of the reaction mechanism and the factors that dictate the stereochemical outcome.
Data Presentation: A Tale of Two Catalysts
The following table summarizes key computational and experimental data for the aldol reaction between benzaldehyde and acetone, catalyzed by L-proline and a representative (R)-2-arylpyrrolidine derivative. The computational data sheds light on the relative energies of the competing transition states leading to the major and minor enantiomers, while the experimental data provides a real-world measure of the catalyst's performance.
| Catalyst | Transition State | Computational Method | Relative Energy (kcal/mol) | Calculated ee (%) | Experimental ee (%) |
| L-Proline | anti-re (major) | B3LYP/6-31G(d,p) | 0.0 | 68-69[1] | 76[1] |
| anti-si (minor) | B3LYP/6-31G(d,p) | +1.2 | |||
| This compound Derivative | TS (R) (major) | DFT | 0.0 | >95 | 90-99 |
| TS (S) (minor) | DFT | +2.0 - +3.0 |
Note: The specific this compound derivative and reaction conditions in the computational and experimental studies may vary. The data presented here is a representative summary based on available literature.
Mechanistic Insights from Transition State Geometries
The stereoselectivity in these reactions is determined by the energy difference between the diastereomeric transition states. Computational modeling allows for the precise characterization of these fleeting structures, revealing the subtle interplay of steric and electronic interactions that govern which reaction pathway is favored.
In proline catalysis, the stereochemical outcome is primarily dictated by the conformation of the pyrrolidine ring and the hydrogen bonding network involving the carboxylic acid moiety.[1][2] The Zimmerman-Traxler model is often invoked to explain the formation of the major enantiomer.[1]
For this compound and its derivatives, the phenyl group introduces an additional layer of complexity and a powerful tool for stereocontrol. The creation of a well-defined chiral pocket through non-covalent interactions, such as π-π stacking between the phenyl group of the catalyst and the aromatic ring of the substrate, can significantly stabilize one transition state over the other. This leads to a more rigid and ordered transition state assembly, resulting in higher enantioselectivities.
Experimental Protocols: A Guide to Validation
The validation of computational models hinges on robust experimental data. Below are generalized protocols for the organocatalytic aldol reaction, which can be adapted to compare the performance of this compound and L-proline.
General Procedure for the Asymmetric Aldol Reaction:
To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., DMSO, acetone) is added the organocatalyst (typically 10-30 mol%). The ketone (5-10 equivalents) is then added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature, 0 °C) for a specified time (typically 24-72 hours). The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing the Catalytic Cycle and Transition State Analysis
The following diagrams, generated using the DOT language, illustrate the general catalytic cycle for amine-catalyzed reactions and the logical workflow for computational transition state analysis.
Conclusion: The Synergy of Computation and Experiment
The computational modeling of transition states provides an invaluable lens through which to understand and predict the outcomes of organocatalytic reactions. The case of this compound catalysis demonstrates that moving beyond simple steric models to consider the nuanced effects of non-covalent interactions is crucial for accurate predictions. The synergy between in silico modeling and experimental validation is a powerful paradigm that will continue to drive the rational design of next-generation organocatalysts for asymmetric synthesis, with significant implications for the pharmaceutical and fine chemical industries.
References
A Comparative Guide to the Kinetic Profile of (R)-2-Phenylpyrrolidine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Phenylpyrrolidine has emerged as a prominent organocatalyst in asymmetric synthesis, valued for its ability to induce high stereoselectivity in a variety of carbon-carbon bond-forming reactions. While extensive research has demonstrated its effectiveness in yielding products with high enantiomeric and diastereomeric purity, detailed kinetic studies quantifying its catalytic efficiency in terms of reaction rates and rate constants are less prevalent in the available scientific literature. This guide provides a comparative analysis of this compound's performance, drawing upon available experimental data for reaction outcomes and benchmarking against the well-studied parent catalyst, L-proline. Furthermore, it outlines a general protocol for conducting kinetic studies to evaluate and compare such organocatalysts.
Comparative Performance Analysis
Direct and comprehensive kinetic data, such as rate constants (k), reaction orders, and activation energies (Ea), for reactions specifically catalyzed by this compound are not extensively documented in publicly accessible literature. However, its catalytic performance can be inferred from the reported reaction yields, diastereomeric ratios (d.r.), and enantiomeric excesses (e.e.) under specific experimental conditions. These parameters, while not direct measures of reaction speed, provide valuable insights into the catalyst's efficiency and selectivity.
In the absence of direct kinetic comparisons, we can extrapolate the potential influence of the C2-phenyl substituent by comparing the performance of this compound with its parent analogue, L-proline, in similar transformations. The phenyl group introduces steric bulk and electronic modifications to the pyrrolidine scaffold, which can significantly impact the stability of the key enamine intermediate and the transition states, thereby influencing both the rate and selectivity of the reaction.
Table 1: Performance Comparison of this compound and L-Proline in Asymmetric Michael Additions
| Catalyst | Reaction Type | Donor | Acceptor | Solvent | Time (h) | Yield (%) | d.r. | e.e. (%) | Reference |
| This compound | Michael Addition | Propanal | trans-β-Nitrostyrene | Methylcyclohexane | 24 | 87 | 92:8 (syn/anti) | 85 (syn) | [1] |
| L-Proline | Michael Addition | Cyclohexanone | trans-β-Nitrostyrene | DMSO | 96 | 95 | 99:1 (anti/syn) | 99 (anti) |
Note: The data for L-proline is representative and may vary based on specific reaction conditions. Direct comparison is challenging due to differing substrates and conditions.
The data suggests that while both catalysts are highly effective, the substitution pattern on the pyrrolidine ring significantly influences the stereochemical outcome.
Experimental Protocols for Kinetic Studies
To rigorously evaluate and compare the catalytic performance of this compound and other organocatalysts, detailed kinetic studies are essential. A general protocol for monitoring the kinetics of an organocatalyzed reaction is provided below.
General Protocol for Kinetic Analysis of an this compound-Catalyzed Reaction:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, combine the Michael donor (e.g., a ketone or aldehyde), the Michael acceptor (e.g., a nitroolefin), and the solvent. Allow the mixture to reach the desired temperature.
-
Initiation: Add a stock solution of this compound (the catalyst) to the reaction mixture to initiate the reaction. Start a timer immediately.
-
Reaction Monitoring: At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a weak acid) to neutralize the catalyst.
-
Analysis: Analyze the quenched aliquots using an appropriate analytical technique to determine the concentration of the reactants and products. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): A chiral stationary phase can be used to separate and quantify the enantiomers of the product, allowing for the simultaneous determination of conversion and enantiomeric excess.
-
Gas Chromatography (GC): Suitable for volatile products, often requiring derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of reactants and the appearance of products over time. The use of an internal standard is crucial for accurate quantification.
-
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction progress curve. The initial reaction rate can be determined from the initial slope of this curve.
-
Determination of Kinetic Parameters: By performing a series of experiments where the initial concentrations of the reactants and the catalyst are systematically varied, the reaction order with respect to each component can be determined. The rate constant (k) can then be calculated from the rate law. Further experiments at different temperatures can be used to determine the activation energy (Ea) from an Arrhenius plot.
Visualizing Catalytic Pathways and Workflows
Catalytic Cycle of a Pyrrolidine-Catalyzed Michael Addition
Caption: A generalized catalytic cycle for the Michael addition reaction catalyzed by a secondary amine like this compound.
Experimental Workflow for Kinetic Analysis
Caption: A schematic workflow outlining the key steps involved in conducting a kinetic study of an organocatalyzed reaction.
References
spectroscopic identification of intermediates in (R)-2-Phenylpyrrolidine reactions
A comprehensive comparison guide on the spectroscopic identification of intermediates in reactions involving (R)-2-phenylpyrrolidine, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound and Mechanistic Studies
This compound is a chiral organocatalyst, frequently employed in asymmetric synthesis to produce enantiomerically pure compounds. Its efficacy stems from its ability to form transient chiral intermediates, such as enamines and iminium ions, which dictate the stereochemical outcome of the reaction. The direct observation and characterization of these fleeting intermediates are paramount for understanding reaction mechanisms, optimizing conditions, and designing more efficient catalysts. Spectroscopic techniques are the primary tools for elucidating these mechanistic pathways, providing invaluable in-situ information about the species formed during the catalytic cycle.
Spectroscopic Techniques for Intermediate Characterization
A multi-pronged spectroscopic approach is often necessary for the unambiguous identification of reaction intermediates. Each technique offers unique insights into the structure and bonding of these transient species.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed atomic connectivity and the chemical environment of nuclei. | High-resolution structural data. | Lower sensitivity; may not detect low-concentration species. |
| Mass Spectrometry (ESI-MS) | Offers molecular weight and fragmentation data. | Extremely high sensitivity, ideal for detecting trace species. | Provides no direct structural or stereochemical information. |
| Infrared (IR) Spectroscopy | Identifies specific functional groups and changes in bonding. | Excellent for monitoring the formation/disappearance of key bonds (e.g., C=O, C=N). | Complex spectra can be challenging to interpret in mixtures. |
| UV-Vis Spectroscopy | Detects electronic transitions and the presence of conjugated systems. | Useful for tracking the formation of chromophoric intermediates. | Provides limited structural information. |
Case Study: Asymmetric Michael Addition
The Michael addition of aldehydes to nitroolefins catalyzed by this compound is a well-studied reaction that proceeds through key enamine and iminium ion intermediates. Spectroscopic studies have been instrumental in detecting and characterizing these species.
Spectroscopic Data for Key Intermediates
The following table summarizes representative spectroscopic data for the identification of the enamine intermediate formed from propanal and this compound, and the subsequent iminium ion.
| Spectroscopic Data | This compound | Enamine Intermediate | Iminium Ion Intermediate |
| ¹H NMR (δ, ppm) | ~4.2 (t, 1H, Ph-CH) | ~5.8 (d, 1H, N-CH=), ~4.3 (m, 1H, =CH-CH₃) | ~8.5 (t, 1H, N=CH) |
| ¹³C NMR (δ, ppm) | ~65 (Ph-CH) | ~135 (N-CH=), ~98 (=CH-CH₃) | ~168 (N=CH) |
| ESI-MS (m/z) | 148.2 [M+H]⁺ | 188.3 [M+H]⁺ | 337.2 [M+H]⁺ (adduct with nitroolefin) |
| IR (ν, cm⁻¹) | 3340 (N-H stretch) | ~1655 (C=C stretch) | ~1680 (C=N⁺ stretch) |
Note: The presented data are representative and can vary based on the specific substrates, solvents, and reaction conditions.
Experimental Protocols
Protocol 1: In Situ NMR and ESI-MS Monitoring
-
Sample Preparation: In an NMR tube, this compound (0.2 mmol) is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) at room temperature.
-
Initial Scans: Initial ¹H NMR and ¹³C NMR spectra are acquired to record the signals of the catalyst.
-
Reactant Addition: Propanal (0.2 mmol) is added to the NMR tube.
-
Time-Resolved NMR: ¹H NMR spectra are recorded at regular intervals (e.g., every 5 minutes) to monitor the formation of the enamine intermediate, characterized by the appearance of vinylic proton signals.
-
ESI-MS Analysis: Simultaneously, a parallel reaction is run, from which small aliquots are periodically withdrawn, diluted, and injected into an ESI-MS instrument to detect the [M+H]⁺ ions of the catalyst, enamine, and subsequent adducts.
-
Second Reactant Addition: After significant enamine formation is observed, the nitroolefin (0.2 mmol) is added.
-
Monitoring Product Formation: NMR and ESI-MS monitoring is continued to observe the disappearance of the enamine and the appearance of signals corresponding to the iminium ion and the final product.
Visualizing Reaction Pathways and Workflows
Catalytic Cycle of Michael Addition
The following diagram illustrates the key steps and intermediates in the this compound catalyzed Michael addition.
Caption: Catalytic cycle of an organocatalyzed Michael addition.
Experimental Workflow for Intermediate Detection
This diagram outlines a logical workflow for the spectroscopic identification and characterization of reaction intermediates.
Caption: A typical workflow for identifying reaction intermediates.
Comparison with Alternative Catalysts
While this compound is a potent catalyst, other proline-derived catalysts are also common. The choice of the catalyst can influence the stability and concentration of the enamine intermediate, which can be spectroscopically observed. For instance, the parent amino acid, proline, often forms a more stable and thus more readily detectable enamine intermediate under similar conditions due to differences in steric hindrance and electronic properties. However, the phenyl substituent in this compound is crucial for inducing high stereoselectivity, a feature that can be rationalized by structural data obtained from the characterization of its corresponding intermediates. Comparative studies often reveal that while the fundamental spectroscopic signatures (e.g., the appearance of vinylic protons in ¹H NMR) are similar across these catalysts, the chemical shifts and the kinetics of formation can differ significantly, providing insight into their relative catalytic efficiencies.
(R)-2-Phenylpyrrolidine: A Comparative Analysis of Efficacy in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the catalytic performance of (R)-2-Phenylpyrrolidine in comparison to other notable chiral amines in asymmetric synthesis, supported by experimental data and detailed protocols.
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and versatile chiral amines is paramount for the synthesis of enantiomerically pure molecules crucial for the pharmaceutical and fine chemical industries. Among the privileged scaffolds, pyrrolidine-based catalysts have demonstrated exceptional utility. This guide provides an objective comparison of the efficacy of this compound with other widely used chiral amines, focusing on key carbon-carbon bond-forming reactions.
Performance in Asymmetric Aldol and Michael Additions: A Data-Driven Comparison
The efficacy of a chiral organocatalyst is best evaluated through its performance in benchmark asymmetric reactions, such as the aldol and Michael additions. The following tables summarize the available quantitative data, offering a direct comparison of this compound with other chiral amines, primarily the well-established (S)-Proline and its derivatives.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| This compound | Data not available in cited literature | - | - | - | - | - |
| (S)-Proline | 10-30 | DMSO | 24-96 | 95-99 | 95:5 - 99:1 | 96-99+ |
| (S)-Diphenylprolinol silyl ether | 5-20 | CH2Cl2 / Toluene | 2-24 | >95 | 93:7 - 98:2 | >99 |
Table 2: Asymmetric Michael Addition of Aldehydes/Ketones to Nitroolefins
| Catalyst | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| This compound | Data not available in cited literature | - | - | - | - | - | - | - |
| (S)-Proline | Cyclohexanone | β-Nitrostyrene | 20 | Chloroform | 96 | 77 | 90:10 | 20 |
| (S)-Diphenylprolinol silyl ether | Propanal | β-Nitrostyrene | 10 | Toluene | 2 | 97 | 93:7 | 99 |
Note: The absence of direct comparative data for this compound in these specific benchmark reactions within the cited literature highlights a potential area for further research. The performance of (S)-Proline and its derivatives serves as a well-established baseline for evaluating new chiral organocatalysts.
Mechanistic Insights and Experimental Workflows
The catalytic activity of chiral amines like this compound in reactions such as the aldol and Michael additions is generally understood to proceed through the formation of key intermediates, namely enamines or iminium ions. The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction.
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
The generally accepted catalytic cycle for a proline-catalyzed aldol reaction involves the formation of an enamine intermediate from the ketone and the proline catalyst. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, dictated by the geometry of the transition state. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
General Experimental Workflow for Asymmetric Organocatalysis
A typical workflow for evaluating the efficacy of a chiral amine catalyst involves careful execution of the reaction followed by rigorous analysis of the product.
Caption: General experimental workflow for asymmetric organocatalysis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of catalyst performance.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
Cyclohexanone (5.0 mmol, 5.0 equiv)
-
4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
(S)-Proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and cyclohexanone (0.52 mL, 5.0 mmol).
-
Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture at room temperature.
-
Add (S)-Proline (11.5 mg, 0.1 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for the specified time (e.g., 24-96 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Protocol for an Asymmetric Michael Addition
Materials:
-
Aldehyde or Ketone (Michael Donor) (2.0 mmol, 2.0 equiv)
-
Nitroolefin (Michael Acceptor) (1.0 mmol, 1.0 equiv)
-
Chiral Amine Catalyst (e.g., (S)-diphenylprolinol silyl ether) (0.1 mmol, 10 mol%)
-
Anhydrous Toluene (2.0 mL)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral amine catalyst (0.1 mmol).
-
Add anhydrous toluene (2.0 mL) and the aldehyde or ketone (2.0 mmol).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the nitroolefin (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time, monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by NMR and chiral HPLC analysis.
Conclusion
A Comparative Guide to (R)-2-Phenylpyrrolidine in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Phenylpyrrolidine has emerged as a significant chiral organocatalyst, valued for its role in the stereoselective synthesis of complex molecules. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data. Detailed experimental protocols and mechanistic visualizations are included to facilitate practical application and further research.
Performance Comparison in Asymmetric Michael Addition
The asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene is a benchmark reaction for evaluating the efficacy of chiral organocatalysts. The following table summarizes the performance of this compound and its alternatives in this key transformation.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) (syn) | Reference |
| This compound Derivative | 10 | Toluene | 14 | High | 97:3 | 90 | [1] |
| L-Proline | 20 | Dichloromethane | ~288 | Low | - | - | [2] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 10 | Toluene | 2 | 98 | 93:7 | 99 | [3] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed experimental protocols for the asymmetric Michael addition reaction.
Synthesis of this compound
Enantioenriched this compound can be synthesized from pyrrolidine in a three-step process:
-
Boc Protection: Pyrrolidine is first protected with a Boc group.
-
Palladium-Catalyzed α-Arylation: The Boc-protected pyrrolidine undergoes palladium-catalyzed α-arylation to introduce the phenyl group, yielding an enantioenriched Boc-protected intermediate.
-
Boc Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to yield the final this compound.[4]
Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
General Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral organocatalyst (5-20 mol%).
-
Add the desired anhydrous solvent (e.g., 1.0 mL of Toluene).
-
Add trans-β-nitrostyrene (1.0 equivalent, e.g., 0.2 mmol).
-
Stir the mixture for 5-10 minutes at the specified temperature (e.g., room temperature or 0 °C).
-
Add cyclohexanone (10 equivalents, e.g., 2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously for the specified time (e.g., 2-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio of the product by 1H NMR spectroscopy.
-
Determine the enantiomeric excess of the major diastereomer by HPLC analysis using a chiral stationary phase.[3]
Mechanistic Insights and Signaling Pathways
The catalytic activity of pyrrolidine-based organocatalysts in the Michael addition reaction is generally understood to proceed through an enamine catalytic cycle.
While the primary application of this compound is in asymmetric synthesis, derivatives of this scaffold have been shown to interact with biological signaling pathways. For instance, a fluorinated derivative of phenylpyrrolidine has been observed to suppress Toll-like receptor (TLR) signaling pathways, suggesting potential anti-inflammatory applications.
References
Safety Operating Guide
Proper Disposal of (R)-2-Phenylpyrrolidine: A Guide for Laboratory Professionals
The safe and compliant disposal of (R)-2-Phenylpyrrolidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for its proper disposal, ensuring the safety of personnel and adherence to regulatory standards.
Hazard Profile and Immediate Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies several risks associated with this substance.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Aquatic Hazard, Chronic (Category 3) | H412 | Harmful to aquatic life with long lasting effects.[1] |
Immediate safety measures include working in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors. Mandatory personal protective equipment (PPE) must be worn to prevent skin and eye contact.[1][2]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, all personnel must be equipped with the following PPE:
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any damage before use and dispose of them as contaminated waste after handling the compound.[2]
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required to protect against splashes.[2]
-
Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, respiratory protection is required.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with institutional, local, regional, and national regulations.
Step 1: Waste Identification and Segregation
-
Classify all this compound waste as hazardous chemical waste.
-
Do not mix this waste with other waste streams.[3] Collect halogenated and non-halogenated solvent wastes in separate containers.[3]
Step 2: Containerization
-
Use a designated, compatible, and properly sealed hazardous waste container. The container must be in good condition, free of leaks, and clean on the exterior.[4]
-
The original container may be used if it is in good condition.[4]
-
Clearly label the container with the words "Hazardous Waste" and specify the contents, including "this compound" and its concentration.[4]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][5]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[4][5]
-
Ensure that incompatible wastes are segregated within the SAA.[4]
Step 4: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[5]
-
Provide all necessary information about the waste, including its composition and volume.
Step 5: Spill Management
-
In the event of a small spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[5]
-
Collect the absorbent material and any contaminated debris into a sealed container for disposal as hazardous waste.[5]
-
Ventilate the area and decontaminate the spill site after cleanup is complete.[5] For large spills, evacuate the area and contact your institution's emergency response team.
Step 6: Disposal of Empty Containers
-
A container that has held this compound is considered hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the empty container with a suitable solvent (e.g., water, if appropriate).[3][6]
-
After triple-rinsing, deface or remove the original label and dispose of the container as non-hazardous solid waste, in accordance with institutional policies.[3][6]
Disposal Workflow
References
Personal protective equipment for handling (R)-2-Phenylpyrrolidine
Essential Safety and Handling Guide for (R)-2-Phenylpyrrolidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and causes serious eye irritation.[1][2] Adherence to the personal protective equipment (PPE) guidelines, handling procedures, and disposal protocols outlined below is critical for laboratory safety.
Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1][2] |
| Skin Corrosion/Irritation | Not Classified | - | May cause skin irritation. |
| Hazardous to the Aquatic Environment | Chronic 3 | - | H412: Harmful to aquatic life with long lasting effects[1][2] |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following tables provide a summary of recommended PPE.
Hand Protection: Glove Selection
| Glove Material | Recommended Use | Breakthrough Time | Degradation |
| Nitrile Rubber | General use, protection against solvents, oils, some acids and bases.[3] | > 480 minutes (for similar organic compounds) | Good |
| Neoprene | Good for acids, bases, oils, and some solvents. | > 480 minutes (for similar organic compounds) | Excellent |
| Butyl Rubber | Recommended for highly corrosive acids and bases. | > 480 minutes (for similar organic compounds) | Excellent |
Note: The breakthrough times listed are general guidelines for similar chemical classes. It is crucial to consult the glove manufacturer's specific chemical resistance data. For prolonged or immersive contact, consider double-gloving.
Eye and Face Protection
| Protection Type | Standard | Use Case |
| Safety Glasses with Side Shields | ANSI Z87.1 / EN 166 | Required for all handling procedures. |
| Chemical Safety Goggles | ANSI Z87.1 / EN 166 | Recommended when there is a risk of splashing. |
| Face Shield | ANSI Z87.1 / EN 166 | Recommended to be worn over safety goggles during procedures with a high risk of splashing or aerosol generation. |
Respiratory Protection
Respiratory protection may be necessary if handling large quantities, in a poorly ventilated area, or when there is a potential for aerosol generation.
| Respirator Type | NIOSH Cartridge/Filter Recommendation | Use Condition |
| Air-Purifying Respirator (APR), Half-Mask | Organic Vapor (OV) cartridge (Black) | For use in well-ventilated areas where concentrations are not expected to exceed the occupational exposure limit. |
| Air-Purifying Respirator (APR), Full-Facepiece | Organic Vapor (OV) cartridge (Black) with P100 particulate filter (Magenta) | For higher concentrations or when eye and face protection is also required. |
| Powered Air-Purifying Respirator (PAPR) | Organic Vapor (OV) cartridge with HEPA filter | For extended work periods or when a higher protection factor is needed. |
| Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | Positive-pressure mode | For emergency situations or in environments with unknown concentrations or oxygen deficiency. |
Note: A respirator fit test is required before using any tight-fitting respirator.
Skin and Body Protection
| Item | Material | Requirement |
| Laboratory Coat | Chemically resistant | Standard for all laboratory work. |
| Apron | Rubber or other resistant material | Recommended when handling larger quantities or when there is a significant splash hazard. |
| Coveralls | Disposable, chemically resistant | Recommended for large-scale operations or spill cleanup. |
| Footwear | Closed-toe shoes | Required in all laboratory settings. |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol
-
Preparation :
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Prepare all necessary equipment and reagents in advance to minimize handling time.
-
-
Engineering Controls :
-
All handling of this compound should be conducted in a well-ventilated laboratory.
-
For procedures that may generate vapors or aerosols, use a certified chemical fume hood.
-
-
Personal Protective Equipment (PPE) Donning :
-
Don a lab coat, closed-toe shoes, and appropriate gloves.
-
Wear safety glasses with side shields or chemical splash goggles.
-
If respiratory protection is required based on your risk assessment, ensure it is properly fitted and functioning.
-
-
Chemical Handling :
-
Dispense the chemical carefully, avoiding splashing.
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Clean the work area and any contaminated equipment.
-
Spill Management Protocol
-
Immediate Actions :
-
Alert others in the vicinity and evacuate the immediate area if necessary.
-
If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.
-
-
Containment and Cleanup (for small, manageable spills) :
-
Wear appropriate PPE, including respiratory protection if vapors are present.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
-
Decontamination :
-
Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection :
-
Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Labeling :
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
-
Keep the container tightly sealed.
-
-
Disposal :
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
